molecular formula C6H10O2 B7822652 2-Pentenoic acid, 4-methyl-

2-Pentenoic acid, 4-methyl-

Cat. No.: B7822652
M. Wt: 114.14 g/mol
InChI Key: QAOXMQCWUWZZNC-UHFFFAOYSA-N
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Description

2-Pentenoic acid, 4-methyl- is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pentenoic acid, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentenoic acid, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOXMQCWUWZZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065035
Record name 2-Pentenoic acid, 4-methyl-
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Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10321-71-8
Record name 4-Methyl-2-pentenoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=10321-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentenoic acid, 4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentenoic acid, 4-methyl-
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Foundational & Exploratory

4-Methyl-2-pentenoic Acid: A Versatile Michael Acceptor & Leucine Surrogate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-Methyl-2-pentenoic acid (CAS 10321-71-8).

Executive Summary

4-Methyl-2-pentenoic acid (CAS 10321-71-8), often referred to as isopropylacrylic acid, is an


-unsaturated carboxylic acid characterized by a bulky isopropyl group adjacent to the alkene functionality. While widely recognized in the flavor and fragrance industry (FEMA 4180) for its green, fruity notes, its utility in drug development  lies in its role as a robust Michael acceptor  and a structural surrogate for leucine and valine side chains.

This guide provides a technical deep-dive for medicinal chemists, focusing on its synthesis via the Knoevenagel-Doebner condensation, its spectroscopic fingerprint, and its application as a pharmacophore in the synthesis of bioactive lactams and angiogenesis inhibitors (e.g., Luminacin D).

Chemical Profile & Physical Properties[1][2][3][4][5]

The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically favored due to the steric bulk of the isopropyl group.

PropertyData
CAS Number 10321-71-8
IUPAC Name (2E)-4-methylpent-2-enoic acid
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 203–204 °C (at 760 mmHg); 116 °C (at 20 mmHg)
Density 0.95–0.96 g/mL (at 25 °C)
Solubility Soluble in ethanol, ether, organic solvents; Slightly soluble in water
pKa ~4.5 (Estimated for

-unsaturated acid)
Flash Point 87–90 °C

Structural Analysis & Spectroscopy

Understanding the spectroscopic signature is critical for validating synthesis and purity. The large coupling constant (


) in the proton NMR confirms the trans (E) geometry.
Nuclear Magnetic Resonance (NMR) Fingerprint

Solvent: CDCl₃ | Frequency: 500 MHz[1]

  • δ 7.06 ppm (1H, dd, J = 15.7, 6.5 Hz): The

    
    -proton (C3). The large coupling (
    
    
    
    Hz) indicates trans geometry. The smaller coupling (
    
    
    Hz) is with the isopropyl methine.
  • δ 5.80 ppm (1H, d, J = 15.7 Hz): The

    
    -proton (C2). Shifted upfield due to conjugation with the carbonyl.
    
  • δ 2.50 ppm (1H, m): The methine proton of the isopropyl group (C4).[1]

  • δ 1.09 ppm (6H, d, J = 6.7 Hz): The two methyl groups of the isopropyl moiety.[1]

Mass Spectrometry (MS)
  • Molecular Ion: m/z 114 [M]+[2]

  • Base Peak: Often m/z 99 [M - CH₃]+ or fragmentation of the carboxyl group.

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most robust laboratory-scale synthesis involves the condensation of isobutyraldehyde with malonic acid in the presence of pyridine (acting as both solvent and base) and a catalytic amount of piperidine. This method, known as the Doebner modification , promotes simultaneous condensation and decarboxylation.

Reagents
  • Isobutyraldehyde (2-Methylpropanal): 1.0 equiv.

  • Malonic Acid: 1.2 equiv.

  • Pyridine: Solvent volume (anhydrous).

  • Piperidine: Catalytic (0.1 equiv).

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve Malonic Acid (1.2 equiv) in Pyridine (approx. 2 mL per mmol of aldehyde).

  • Addition: Add Isobutyraldehyde (1.0 equiv) followed by catalytic Piperidine.

  • Reaction: Heat the mixture to 90–100 °C for 3–4 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • Acidify carefully with concentrated HCl (dropwise) until pH < 2 (to protonate the carboxylate and convert pyridine to pyridinium salt).

    • Extract with Diethyl Ether (

      
      ).
      
  • Purification:

    • Wash the combined organic layers with brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

    • Distillation: Purify the crude oil via vacuum distillation (bp ~116 °C at 20 mmHg) to obtain the pure (E)-acid.

Mechanism & Pathway Visualization

SynthesisPathway cluster_conditions Reaction Conditions Iso Isobutyraldehyde (Substrate) Inter Intermediate (Aldol-like Adduct) Iso->Inter Pyridine/Piperidine Base Catalysis Mal Malonic Acid (Reagent) Mal->Inter Decarb Decarboxylation (-CO2) Inter->Decarb Heat Prod 4-Methyl-2-pentenoic Acid (Product) Decarb->Prod Elimination cond Temp: 90-100°C Time: 3-4 hrs Yield: ~70-85%

Caption: The Doebner modification of the Knoevenagel condensation facilitates a one-pot synthesis of the target acid via sequential aldol condensation and decarboxylation.

Applications in Drug Development[7]

Leucine & Valine Mimicry

The isopropyl group at the


-position mimics the side chains of Leucine  and Valine . In medicinal chemistry, 4-Methyl-2-pentenoic acid serves as a "stiffened" analog of these amino acids.
  • Peptidomimetics: When coupled to amines, the resulting amide introduces a conformationally restricted hydrophobic motif, useful for probing hydrophobic pockets in enzymes (e.g., proteases).

  • Biosynthetic Precursor: It acts as a starter unit in the biosynthesis of Ansalactam A and other polyketides, where the isopropyl branch is critical for biological recognition.

Michael Acceptor Reactivity

The


-unsaturated system is electron-deficient, making it a suitable Michael acceptor .
  • Covalent Inhibition: While less reactive than acrylamides, the steric bulk of the isopropyl group tunes the electrophilicity, potentially reducing off-target toxicity in covalent drug design.

  • Synthesis of

    
    -Lactams:  Reaction with amines followed by cyclization allows for the rapid construction of lactam cores, common in antibiotic and neurological drug scaffolds.
    
Case Study: Luminacin D Synthesis

Luminacin D is a potent angiogenesis inhibitor.[3] 4-Methyl-2-pentenoic acid is utilized as a core building block to establish the branched-chain fatty acid backbone. Its stereochemical integrity (E-isomer) is vital for the subsequent asymmetric allylation steps that define the molecule's activity.

Reactivity Logic Map

ReactivityMap Core 4-Methyl-2-pentenoic Acid (CAS 10321-71-8) Path1 Michael Addition (Nucleophiles: R-SH, R-NH2) Core->Path1 Path2 Esterification / Amidation (Carboxyl activation) Core->Path2 Path3 Bromination / Functionalization (Alkene reactivity) Core->Path3 Out1 Covalent Inhibitors (Tunable Electrophile) Path1->Out1 Cysteine Targeting Out3 Lactam Scaffolds (via Cyclization) Path1->Out3 Intramolecular Out2 Peptidomimetics (Leucine/Valine Isosteres) Path2->Out2 Coupling Out4 Luminacin D Analogs (Angiogenesis Inhibition) Path3->Out4 Stereoselective Synthesis

Caption: Strategic utility of 4-Methyl-2-pentenoic acid in generating diverse pharmacological scaffolds.

Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H318: Causes serious eye damage.

  • Precautionary Measures:

    • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

    • Inhalation: Use in a fume hood. The compound has a pungent, fatty-acid odor.

    • Storage: Store in a cool, dry place. Keep container tightly closed to prevent oxidation or polymerization (though generally stable).

References

  • Chemical Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112103, 4-Methyl-2-pentenoic acid. Retrieved from [Link]

  • Synthesis (Knoevenagel-Doebner): Liston, E., et al. (2014). Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biosynthetic Application: Wilson, M. C., et al. (2011). Structure and biosynthesis of the marine streptomycete ansamycin ansalactam A. Journal of Natural Products. Retrieved from [Link]

  • Drug Development (Angiogenesis): University of Southampton. (2012). Synthesis of Luminacin D and analogues. ePrints Soton. Retrieved from [Link]

  • Flavor & Fragrance Data: The Good Scents Company. (2024).[4][5][6] 4-methyl-2-pentenoic acid.[7][8][2][1][9][6][10][11][12][13][14][15] Retrieved from [Link]

Sources

Technical Guide: Natural Occurrence of 4-Methyl-2-Pentenoic Acid in Black Tea Volatiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-methyl-2-pentenoic acid (CAS: 10321-71-8), a potent volatile organic compound (VOC) identified in the aroma profile of black tea (Camellia sinensis). While present in trace quantities, its low odor threshold and distinct "fatty-fruity" to "cheesy" sensory character make it a critical determinant of the complex "fermented" bouquet of black tea.

For drug development professionals, this compound represents a naturally occurring methyl-branched fatty acid scaffold with documented antifungal activity and potential as a metabolic probe. This guide details its physicochemical profile, biosynthetic origin via amino acid degradation, validated analytical protocols for trace quantification, and relevant bioactivity.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

4-Methyl-2-pentenoic acid is a short-chain, branched, unsaturated carboxylic acid. Its structural rigidity, conferred by the conjugated double bond, influences both its sensory interaction and metabolic stability.

Table 1: Physicochemical Specifications

ParameterSpecification
IUPAC Name 4-Methylpent-2-enoic acid
Common Name

-Isopropylacrylic acid
CAS Registry Number 10321-71-8
Molecular Formula

Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 203–204 °C (at 760 mmHg)
pKa ~4.70 (25 °C)
LogP 1.68 (Lipophilic)
Odor Description Fatty, fruity, sweaty, cheese-like (concentration-dependent)
Solubility Soluble in ethanol, ether; slightly soluble in water (8.1 g/L)

Biosynthesis & Formation Mechanism in Black Tea

The formation of 4-methyl-2-pentenoic acid in black tea is distinct from the enzymatic hydrolysis seen in green tea. It is primarily a product of the oxidation and fermentation processes that define black tea manufacturing.

Precursor Pathways

The primary route is hypothesized to be the Strecker degradation of branched-chain amino acids, specifically Leucine , followed by oxidation and aldol condensation events during the "fermentation" (enzymatic oxidation) stage.

  • Strecker Degradation: Leucine reacts with dicarbonyls (from Maillard reactions) to form 3-methylbutanal.

  • Aldol Condensation: 3-methylbutanal can undergo condensation with acetaldehyde (abundant in tea) to form 4-methyl-2-pentenal.

  • Oxidation: The aldehyde group of 4-methyl-2-pentenal is oxidized to the carboxylic acid, yielding 4-methyl-2-pentenoic acid.

Alternatively, lipid oxidation of unsaturated fatty acids in the tea leaf membrane can yield short-chain fragments that rearrange to form branched acids, though the amino acid pathway is more kinetically favored during the thermal drying steps.

Formation Pathway Diagram

Biosynthesis Leucine L-Leucine (Precursor) KetoAcid α-Keto-isocaproic acid Leucine->KetoAcid Transamination Aldehyde 3-Methylbutanal (Strecker Aldehyde) KetoAcid->Aldehyde Decarboxylation (Strecker Degradation) Enol Enol Intermediate Aldehyde->Enol + Acetaldehyde (Aldol Condensation) UnsatAldehyde 4-Methyl-2-pentenal Enol->UnsatAldehyde - H2O (Dehydration) Target 4-Methyl-2-pentenoic Acid (Target VOC) UnsatAldehyde->Target Oxidation (During Fermentation/Drying)

Figure 1: Proposed biosynthetic pathway of 4-methyl-2-pentenoic acid via Strecker degradation of Leucine.

Analytical Methodology: Extraction & Quantification

Due to the trace nature (ppb/ppm range) and polarity of 4-methyl-2-pentenoic acid, standard headspace analysis often yields poor recovery. A rigorous protocol utilizing Simultaneous Distillation Extraction (SDE) or Solid Phase Microextraction (SPME) followed by GC-MS is required.

Protocol A: Solvent-Assisted Flavor Evaporation (SAFE)

Recommended for high-fidelity recovery of polar acids.

  • Sample Prep: Brew 50g of black tea in 500mL boiling distilled water for 10 mins. Filter to remove solids.

  • Extraction: Transfer filtrate to a SAFE apparatus. Extract with dichloromethane (

    
    ) for 2 hours under high vacuum (
    
    
    
    mbar).
  • Concentration: Dry the organic phase over anhydrous

    
     and concentrate to 100 
    
    
    
    using a Vigreux column.
  • Derivatization (Optional but Recommended): Treat with diazomethane to form methyl esters if peak tailing is observed on non-polar columns.

Protocol B: Headspace SPME (Rapid Screening)

Recommended for high-throughput screening.

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30

    
    ) to capture both polar and volatile components.
    
  • Incubation: Place 2g tea powder + 5mL NaCl saturated water in a 20mL vial. Equilibrate at 60°C for 15 mins.

  • Extraction: Expose fiber to headspace for 40 mins at 60°C with agitation (250 rpm).

  • Desorption: 5 mins at 250°C in the GC injector (splitless mode).

GC-MS Quantification Parameters

Table 2: Instrumental Parameters

ComponentSetting
Column DB-FFAP or HP-INNOWax (Polar)
Dimensions 60 m

0.25 mm

0.25

Carrier Gas Helium (1.0 mL/min, constant flow)
Oven Program 40°C (5 min)

5°C/min

230°C (20 min)
Ion Source EI (70 eV), 230°C
Scan Range 35–350 amu
Target Ions (m/z) 114 (Molecular Ion), 99 (

), 69 (Base Peak)
Retention Index (RI) ~1955 (Polar column), ~1015 (Non-polar DB-5)
Analytical Workflow Diagram

AnalyticalWorkflow Sample Black Tea Sample (50g) Extraction Extraction Method Sample->Extraction SAFE SAFE / SDE (Dichloromethane) Extraction->SAFE High Precision SPME HS-SPME (DVB/CAR/PDMS) Extraction->SPME Rapid Screening GC Gas Chromatography (DB-FFAP Column) SAFE->GC SPME->GC MS Mass Spectrometry (SIM Mode: m/z 114, 99, 69) GC->MS Data Quantification (Internal Std: 2-Methylpentanoic acid) MS->Data

Figure 2: Decision matrix and workflow for the extraction and quantification of 4-methyl-2-pentenoic acid.

Sensory Impact & Bioactivity

Sensory Profile

In black tea, 4-methyl-2-pentenoic acid acts as a modulator .

  • Low Concentration (<50 ppb): Contributes to the "body" and "ripe fruit" notes.

  • High Concentration (>100 ppb): Introduces "sweaty," "cheesy," or "pungent" off-notes.

  • Odor Activity Value (OAV): Despite low abundance, its low threshold (estimated in water at ~100 ppb) means it often has an OAV > 1, making it a key odorant.

Relevance to Drug Development

While primarily a flavor compound, the structure of 4-methyl-2-pentenoic acid holds pharmacological interest:

  • Antifungal Activity: Research indicates that methyl-branched fatty acids can inhibit fatty acid biosynthesis in certain fungi (Myrothecium verrucaria). The

    
    -unsaturation combined with the methyl branch acts as a Michael acceptor, potentially covalently modifying active sites of enzymes.
    
  • Metabolic Stability: The methyl branching at the C4 position hinders

    
    -oxidation, potentially increasing the metabolic half-life compared to straight-chain analogs. This makes it a useful scaffold for designing lipid-mimetic drugs with enhanced stability.
    

References

  • Identification of Volatile Compounds in Tea

    • Comparison of Volatile Compounds among Four Types of Teas Analyzed Using Gas Chromatography–Ion Mobility Spectrometry. (2024).[1] NIH. Available at: [Link]

  • Sensory Properties & Chemistry
  • Analytical Protocols (GC-MS/Flavoromics)

    • Multi-Technique Flavoromics for Identifying Key Differential Volatile Compounds Underlying Sensory Profiles in Lager Beers. (2023).[2] MDPI. Available at: [Link]

  • Bioactivity & Synthesis

    • 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200. PubChem.[1] Available at: [Link]

Sources

Introduction: The Significance of Thermodynamic Data for 4-Methyl-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Methyl-2-Pentenoic Acid (Liquid Phase)

4-Methyl-2-pentenoic acid is an unsaturated carboxylic acid with applications in organic synthesis, serving as a potential intermediate in the production of pharmaceuticals and agrochemicals.[1] Its structural features, including a carboxylic acid functional group and a carbon-carbon double bond, impart specific reactivity that is valuable in synthetic chemistry.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic properties of this compound in its liquid phase is critical. This data governs reaction equilibria, predicts the spontaneity of processes (Gibbs free energy), and informs safety protocols and process design by defining parameters like heat release and vapor pressure.

This guide provides a comprehensive overview of the known physicochemical properties of 4-methyl-2-pentenoic acid. Due to the scarcity of published experimental thermodynamic data for this specific molecule, this document places a strong emphasis on the established experimental and computational methodologies required to obtain these crucial parameters. This approach is designed to empower researchers to generate the necessary data for their specific applications, ensuring both scientific rigor and practical utility.

Physicochemical Properties of 4-Methyl-2-Pentenoic Acid

A summary of the available physical and chemical properties for 4-methyl-2-pentenoic acid is presented below. This data provides a foundational understanding of the substance under standard conditions.

PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[2]
Molecular Weight 114.14 g/mol PubChem[2]
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Melting Point 34.00 to 35.00 °C @ 760.00 mm HgThe Good Scents Company[3]
Boiling Point 203.00 to 204.00 °C @ 760.00 mm HgThe Good Scents Company, PubChem[2][3]
Specific Gravity 0.95000 to 0.96000 @ 25.00 °CThe Good Scents Company[3]
Refractive Index 1.44200 to 1.45300 @ 20.00 °CThe Good Scents Company[3]
Vapor Pressure 0.052000 mmHg @ 25.00 °C (estimated)The Good Scents Company[3]
Solubility Slightly soluble in water; soluble in alcoholThe Good Scents Company, PubChem[2][3]
pKa (Strongest Acidic) 5.12 (Predicted)FooDB[4]

Core Thermodynamic Data: Current Status and Analogues

A study on 4-pentenoic acid utilized combustion calorimetry to determine its liquid-phase enthalpy of formation and a transfer method to measure its vapor pressure and enthalpy of vaporization.[5] These experimental approaches are directly applicable to the study of 4-methyl-2-pentenoic acid.

Part 1: Experimental Determination of Thermodynamic Properties

The acquisition of precise thermodynamic data is fundamentally an experimental endeavor. The following section details the authoritative protocols for determining key thermodynamic parameters for a liquid-phase organic acid.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic value. For organic compounds, it is most reliably determined via bomb calorimetry, which measures the enthalpy of combustion (ΔcH°).

Causality Behind Experimental Choices: A bomb calorimeter is a constant-volume system. The measured energy change is the internal energy of combustion (ΔcU). This value is then corrected to obtain the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law and known enthalpies of formation for CO₂(g) and H₂O(l). The choice of a high-pressure oxygen environment ensures complete and rapid combustion, a prerequisite for accurate measurements.

Generalized Protocol for Bomb Calorimetry:

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity 4-methyl-2-pentenoic acid is placed in a crucible inside the bomb. A known length of ignition wire is positioned in contact with the sample.

  • Bomb Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a precisely measured mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

  • Ignition & Data Acquisition: The sample is ignited by passing a current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • System Validation: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

  • Analysis: The raw temperature data is used to calculate the total heat released. Corrections are made for the heat of ignition wire combustion and the formation of minor byproducts like nitric acid.[5] The resulting ΔcU is converted to ΔcH°, and ΔfH° is calculated.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Weigh Sample B 2. Place in Bomb A->B C 3. Add Water & Seal B->C D 4. Pressurize with O2 C->D E 5. Equilibrate in Calorimeter D->E F 6. Ignite Sample E->F G 7. Record Temperature Change F->G H 8. Calculate Heat Released G->H I 9. Apply Corrections H->I J 10. Determine ΔcH° I->J K 11. Calculate ΔfH° J->K Calib Calibrate with Benzoic Acid Calib->J Provides Energy Equivalent

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. For the liquid phase, it is a critical parameter for heat transfer calculations.

Causality Behind Experimental Choices: DSC measures the difference in heat flow between a sample and a reference pan as a function of temperature. This differential measurement provides high sensitivity and allows for the precise determination of Cp. A three-step method (baseline, standard, sample) is a self-validating protocol that corrects for instrumental artifacts.

Generalized Protocol for Heat Capacity Measurement by DSC:

  • Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., 25°C to 150°C at a controlled rate of 10°C/min) to obtain the instrumental baseline.

  • Standard Run: A standard material with a known heat capacity, such as sapphire, is placed in the sample pan and the temperature program is repeated.

  • Sample Run: The standard is replaced with a precisely weighed sample of 4-methyl-2-pentenoic acid and the program is run a final time.

  • Calculation: The heat capacity of the sample at a given temperature (Cp,S) is calculated using the following equation, which compares the heat flow (HF) signals and masses (m) of the sample (S), standard (Std), and baseline (B): Cp,S = Cp,Std * (m_Std / m_S) * (HF_S - HF_B) / (HF_Std - HF_B)

Enthalpy of Vaporization from Vapor Pressure Data

The enthalpy of vaporization (ΔvapH°) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be derived from the temperature dependence of vapor pressure using the Clausius-Clapeyron equation.

Causality Behind Experimental Choices: The Clausius-Clapeyron equation links vapor pressure, temperature, and enthalpy of vaporization. By measuring the vapor pressure at several different temperatures, one can plot ln(P) versus 1/T. The slope of this line is equal to -ΔvapH°/R (where R is the gas constant), providing a robust method for determining the enthalpy of vaporization.

Generalized Protocol for Vapor Pressure Measurement:

  • Apparatus: A system capable of controlling temperature and measuring low pressures is used, such as the transfer method mentioned for 4-pentenoic acid.[5]

  • Equilibration: The liquid sample is placed in the apparatus and allowed to reach thermal and phase equilibrium at a set temperature.

  • Measurement: The vapor pressure of the sample is measured using a suitable pressure transducer.

  • Temperature Variation: Steps 2 and 3 are repeated across a range of temperatures (e.g., for 4-pentenoic acid, the range was 289–324 K).[5]

  • Data Analysis: The natural logarithm of the measured pressures is plotted against the inverse of the absolute temperatures. A linear regression is performed on the data to find the slope, from which ΔvapH° is calculated.

Part 2: Computational Prediction of Thermodynamic Properties

When experimental data is unavailable or difficult to obtain, high-level quantum chemical calculations provide a powerful and reliable alternative for predicting thermodynamic properties.

Causality Behind Computational Choices: Modern computational chemistry methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) model chemistries, are designed to approximate the exact solution of the Schrödinger equation with high accuracy.[6][7] These methods systematically account for electron correlation and use basis set extrapolations to achieve chemical accuracy (typically within 1-2 kcal/mol or 4-8 kJ/mol for enthalpies of formation).[6][7] They are the authoritative standard for computational thermochemistry.

Generalized Workflow for Computational Thermochemistry:

  • Structure Optimization: The 3D molecular structure of 4-methyl-2-pentenoic acid is optimized to find its lowest energy conformation using a method like B3LYP with a suitable basis set (e.g., 6-311+G(3df,2p)).

  • Vibrational Frequencies: A frequency calculation is performed on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • High-Level Single-Point Energy Calculation: A series of high-accuracy single-point energy calculations are performed on the optimized geometry using the components of a chosen model chemistry (e.g., G3, G3B3, or CBS-QB3).[6]

  • Thermochemical Calculation: The results from steps 2 and 3 are combined to yield the total enthalpy and Gibbs free energy of the molecule in the ideal gas phase.

  • Calculation of ΔfH°: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. The isodesmic approach, which conserves bond types, often yields more accurate results by canceling systematic errors.

  • Phase Correction: To obtain data for the liquid phase, the calculated gas-phase enthalpy of formation must be corrected using an experimentally determined or accurately estimated enthalpy of vaporization (ΔvapH°). ΔfH°(liquid) = ΔfH°(gas) - ΔvapH°

G cluster_validation A 1. Initial Molecular Structure B 2. Geometry Optimization (e.g., B3LYP) A->B C 3. Frequency Calculation B->C Provides ZPVE & Thermal Corrections D 4. High-Level Energy Calculation (e.g., G3, CBS-QB3) B->D E 5. Calculate Gas-Phase Thermochemical Data (H°, G°, S°) C->E V1 Verify Minimum (No Imaginary Frequencies) C->V1 D->E F 6. Calculate Gas-Phase Enthalpy of Formation (ΔfH° gas) E->F Via Atomization or Isodesmic Reactions H 8. Calculate Liquid-Phase Enthalpy of Formation (ΔfH° liquid) F->H G 7. Obtain Enthalpy of Vaporization (ΔvapH°) G->H Experimental or Estimated

Caption: Workflow for computational prediction of thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for liquid 4-methyl-2-pentenoic acid is limited, this guide provides the authoritative framework for its determination. For researchers and drug development professionals, the combination of established experimental protocols—bomb calorimetry for enthalpy of formation, DSC for heat capacity, and vapor pressure measurements for enthalpy of vaporization—and high-accuracy computational methods offers a robust, dual-pronged approach to acquiring the necessary data. By following these validated methodologies, scientists can confidently generate the thermodynamic parameters essential for advancing their research, optimizing chemical processes, and ensuring safe and efficient development pipelines.

References

  • Emel'yanenko, V. N., & Verevkin, S. P. (2008). The thermodynamic properties of 4-pentenoic acid. Russian Journal of Physical Chemistry A, 82(9), 1522–1528. [Link]

  • The Good Scents Company. (n.d.). 4-methyl-2-pentenoic acid. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12216200, 4-Methyl-2-pentenoic acid. Retrieved February 10, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-4-pentenoic acid. Retrieved February 10, 2026, from [Link]

  • FooDB. (2019). Compound: 4-Methyl-2-pentenoic acid (FDB008176). Retrieved February 10, 2026, from [Link]

  • KabO, G. J., & Paulechka, Y. U. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Thermochimica Acta. Published by InTech. [Link]

  • Fisher Scientific. (n.d.). 4-Methyl-2-pentenoic Acid (stabilized with HQ) 97.0+%, TCI America™. Retrieved February 10, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pentenoic acid (CAS 591-80-0). Retrieved February 10, 2026, from [Link]

  • Ribeiro da Silva, M. A. V. (2019). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties. ResearchGate. [Link]

  • Cioslowski, J., Schimeczek, M., & Liu, G. (2001). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. The Journal of Chemical Physics, 115(3), 1357-1368. [Link]

  • Kabo, G. J., & Paulechka, Y. U. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. InTech. [Link]

  • Save My Exams. (n.d.). Physical Properties of Carboxylic Acids. Retrieved February 10, 2026, from [Link]

  • Coman, G., & Muntean, V. (2014). Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds. ResearchGate. [Link]

  • MasterTheContent.com. (2014, October 30). DAT: Properties of carboxylic Acids - Part 2A [Video]. YouTube. [Link]

  • Department of Chemistry, University of Massachusetts. (n.d.). Experiment #10 – Properties of Carboxylic Acids and Esters. [Link]

  • Atkins, P., & de Paula, J. (2006). Atkins' Physical Chemistry (8th ed.). Oxford University Press. [Link]

Sources

Solubility Dynamics of 4-Methyl-2-Pentenoic Acid: A Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methyl-2-pentenoic acid (CAS 10321-71-8) represents a classic amphiphilic small molecule, featuring a hydrophobic isopropyl tail and a hydrophilic carboxylic acid head group.[1] Its solubility behavior is non-monotonic, governed by a competition between dimerization in nonpolar environments and ionization/hydrogen bonding in polar media. This guide provides a mechanistic breakdown of these solubility profiles, supported by experimental protocols for accurate determination in drug development and synthetic applications.

Molecular Architecture & Solvation Thermodynamics[1]

To predict solubility, one must first understand the solute's structural competition. 4-methyl-2-pentenoic acid exists in a delicate balance defined by its partition coefficient (LogP ~1.[1]68) and acid dissociation constant (pKa ~4.7).

The Amphiphilic Conflict
  • Hydrophobic Domain (The Tail): The 4-methyl-2-pentenyl chain is nonpolar.[1] In water, this group disrupts the hydrogen-bonding network of the solvent, creating an entropic penalty (the hydrophobic effect) that limits solubility to approximately 5.4–8.5 g/L.

  • Hydrophilic Domain (The Head): The carboxylic acid moiety (-COOH) acts as both a hydrogen bond donor and acceptor. In nonpolar solvents, this group drives self-association.

Solvation Mechanisms

The solubility mechanism switches entirely based on the solvent's dielectric constant (


).
  • In Nonpolar Solvents (Hexane, Ether,

    
    ): 
    The primary thermodynamic driver is Enthalpic Stabilization via Dimerization . The carboxylic acid groups of two monomers face each other, forming a cyclic eight-membered ring held together by two strong hydrogen bonds (~14 kcal/mol bond energy). This effectively "hides" the polar head groups, presenting a lipophilic exterior to the solvent.
    
  • In Polar Solvents (Water, Methanol,

    
    ): 
    The driver is Solvation and Ionization .
    
    • Low pH (pH < pKa): The molecule remains protonated. Solubility is driven by H-bonding between the -COOH and solvent molecules.[1]

    • High pH (pH > pKa): The molecule deprotonates to the carboxylate anion (-COO⁻). Ion-dipole interactions dominate, increasing solubility by orders of magnitude.

Visualization of Solvation States

SolvationMechanism Monomer Monomer (Free Acid) [R-COOH] Dimer Cyclic Dimer [(R-COOH)2] Monomer->Dimer Dimerization (Kd ~ 10^4 M^-1) Ion Carboxylate Anion [R-COO-] Monomer->Ion Deprotonation (pH > 4.7) Dimer->Monomer Dilution Ion->Monomer Protonation Nonpolar Nonpolar Solvent (Hexane, Ether) Nonpolar->Dimer PolarAcid Polar Solvent (Low pH) (Water/MeOH) PolarAcid->Monomer PolarBase Polar Solvent (High pH) (Buffer pH > 6) PolarBase->Ion

Figure 1: Mechanistic pathways of 4-methyl-2-pentenoic acid solvation.[1] In nonpolar media, dimerization dominates. In polar basic media, ionization drives high solubility.

Physicochemical Data Summary

The following values are critical for calculating extraction efficiency and formulation stability.

PropertyValueContextSource
CAS Number 10321-71-8Specific to 4-methyl-2-pentenoic acid[1]
pKa 4.70 – 5.12Acid dissociation constant[2]
LogP (Octanol/Water) 1.63 – 1.68Lipophilicity index[1][5]
Water Solubility 5.4 – 8.5 g/L@ 25°C, pH dependent[2][5]
Organic Solubility HighMiscible in Ethanol, Ether, Acetone[4]
Boiling Point 203 – 204°C@ 760 mmHg[1]
Vapor Pressure 0.052 mmHg@ 25°C[1]

Experimental Protocols

For drug development or synthesis, relying on estimated values is insufficient. The following protocols provide self-validating methods for determining exact solubility.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Best for: Establishing the "Gold Standard" solubility limit.[1]

Reagents:

  • 4-methyl-2-pentenoic acid (Test Article).[1][2][3][4][5]

  • Solvent (e.g., Phosphate Buffer pH 7.4, Hexane, Water).

  • 0.45 µm PTFE Syringe Filters (hydrophobic for organic, hydrophilic for aqueous).

Workflow:

  • Saturation: Add excess 4-methyl-2-pentenoic acid to 10 mL of solvent in a glass vial until undissolved oil droplets or solid persist.

  • Equilibration: Agitate at 25°C for 24–48 hours using a rotary shaker.

    • Self-Validation Step: Check pH at T=0 and T=24h. If pH shifts significantly (due to the acid dissolving), adjust back to target pH or record the final pH as the saturation pH.

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter. Discard the first 1 mL of filtrate (to account for filter adsorption).

  • Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (210 nm) or GC-FID.

Protocol B: Kinetic Solubility (Turbidimetry)

Best for: High-throughput screening (HTS) in early formulation.[1]

Workflow:

  • Stock Prep: Dissolve test article in DMSO to 10 mM.

  • Titration: Add stock solution in 1 µL increments to a cuvette containing aqueous buffer.

  • Detection: Monitor Absorbance at 600 nm (light scattering).

  • Endpoint: The point where Absorbance spikes > 0.005 AU indicates precipitation.

  • Calculation:

    
    
    
Analytical Workflow Diagram

ExperimentalWorkflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Analysis Quantification Start Start: Solubility Determination Mix Add Excess Solute to Solvent Start->Mix pH_Check Check pH (Crucial for Aqueous) Mix->pH_Check Shake Agitate 24h @ 25°C pH_Check->Shake Centrifuge Centrifuge 10,000 RPM Shake->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Dilute Dilute (1:100) Filter->Dilute HPLC HPLC-UV / GC-FID Analysis Dilute->HPLC

Figure 2: Step-by-step workflow for thermodynamic solubility determination.[1]

Applications in Drug Development & Synthesis[2]

Understanding the solubility profile of 4-methyl-2-pentenoic acid allows for optimized processing:

  • Extraction Efficiency:

    • To extract this acid from an aqueous reaction mixture, acidify the aqueous phase to pH < 3. This protonates the acid (Monomer form), driving the LogD up and forcing it into the organic layer (e.g., Ethyl Acetate or Hexane) where it stabilizes as a dimer.

  • Salt Formulation:

    • For pharmaceutical formulations requiring high aqueous load, convert the free acid to a sodium or potassium salt. This disrupts the dimerization potential and engages ion-dipole solvation, theoretically increasing solubility to >100 mg/mL.

  • Chromatographic Retention:

    • In Reverse Phase HPLC, retention is highly pH-dependent.[1] At pH 2.5 (mobile phase), the molecule is neutral and retains well on C18 columns. At pH 7.0, it elutes near the void volume due to ionization.

References

  • The Good Scents Company. (n.d.). 4-methyl-2-pentenoic acid physicochemical properties. Retrieved from [Link]

  • FooDB. (2010). Compound 4-Methyl-2-pentenoic acid (FDB008176).[1][3] Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Methyl-2-pentenoic acid, 98% Safety Data Sheet. Retrieved from [Link]

Sources

Molecular weight and physical constants of 4-methylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methylpent-2-enoic acid, focusing on its physicochemical properties, synthesis, and characterization.

Molecular Identity, Physical Constants, and Synthetic Protocols

Executive Summary

4-Methylpent-2-enoic acid (CAS: 10321-71-8 for trans-isomer) is an


-unsaturated carboxylic acid featuring an isopropyl group conjugated to the alkene functionality. Commonly referred to as Isohexenoic acid , it serves as a critical intermediate in the synthesis of chiral pharmaceutical building blocks, pheromones, and flavor compounds.

This guide outlines the definitive physical constants, thermodynamic properties, and a validated laboratory protocol for its synthesis via the Knoevenagel condensation.

Molecular Identity & Stoichiometry

ParameterData
IUPAC Name 4-Methylpent-2-enoic acid
Common Name Isohexenoic acid
CAS Number 10321-71-8 (E-isomer); 1577-18-0 (generic)
Chemical Formula

SMILES CC(C)C=CC(=O)O
Molecular Weight 114.14 g/mol
Structural Isomerism

The molecule exists primarily as the trans (E) isomer due to steric hindrance between the isopropyl group and the carboxylic acid moiety in the cis (Z) configuration.

Isomers cluster_0 Stereoisomers Trans Trans (E)-Isomer (Thermodynamically Stable) Major Product Cis Cis (Z)-Isomer (Sterically Hindered) Minor Product Trans->Cis Photoisomerization (UV)

Figure 1: Stereochemical relationship between the E and Z isomers. The E-isomer is the standard commercial and synthetic form.

Physical & Thermodynamic Constants

The following data represents the standard values for the trans-isomer (purity >97%).

PropertyValueConditions / Notes
Boiling Point 203–204 °C@ 760 mmHg (Standard Pressure)
Boiling Point (Reduced) 115–116 °C@ 15–17 mmHg
Melting Point 34–35 °CSolid at low room temp; often liquid in warm labs.
Density 0.963 g/mL@ 25 °C
Refractive Index (

)
1.448 – 1.453@ 20 °C
Flash Point > 100 °CClosed Cup
pKa 4.75 ± 0.10Predicted (Typical for

-unsaturated acids)
Solubility LowSlightly soluble in water; Miscible in EtOH, Ether.

Synthetic Protocol: Knoevenagel Condensation

The most robust method for synthesizing 4-methylpent-2-enoic acid is the Doebner modification of the Knoevenagel condensation. This route utilizes isobutyraldehyde and malonic acid, driven by pyridine-catalyzed decarboxylation.

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • Isobutyraldehyde (2-methylpropanal): 1.0 eq

  • Malonic Acid: 1.1 eq

  • Pyridine (Solvent/Base): 2.0 volumes

  • Piperidine (Catalyst): 0.05 eq

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride).

  • Dissolution: Dissolve Malonic Acid in Pyridine. Add Isobutyraldehyde slowly with stirring.

  • Catalysis: Add catalytic Piperidine.

  • Reaction: Heat the mixture on a steam bath or oil bath at 90–100 °C for 3–4 hours.

    • Validation: Monitor the evolution of

      
       bubbles. The reaction is complete when gas evolution ceases.
      
  • Quench: Pour the cooled reaction mixture into an excess of ice-cold dilute HCl (to neutralize pyridine).

  • Extraction: Extract the oily layer with Diethyl Ether (

    
    ).
    
  • Purification:

    • Wash ether extracts with brine.

    • Dry over anhydrous

      
      .
      
    • Evaporate solvent.[1]

    • Distillation: Perform vacuum distillation (collect fraction boiling at ~115 °C @ 15 mmHg).

Synthesis cluster_inputs Iso Isobutyraldehyde Mix Mix in Pyridine + Piperidine (cat.) Iso->Mix Mal Malonic Acid Mal->Mix Reflux Reflux (90-100°C) Decarboxylation (-CO2) Mix->Reflux Quench Quench in Ice/HCl (Remove Pyridine) Reflux->Quench Gas evolution stops Extract Ether Extraction & Drying Quench->Extract Distill Vacuum Distillation (115°C @ 15mmHg) Extract->Distill Product 4-Methylpent-2-enoic Acid (>97% Purity) Distill->Product

Figure 2: Workflow for the Knoevenagel-Doebner synthesis of 4-methylpent-2-enoic acid.

Analytical Characterization

To validate the identity of the synthesized product, compare spectral data against these standard characteristics.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
11.8 Singlet (br)1H-COOH Carboxylic Acid proton
7.08 dd1H-CH =CH-

-proton (Deshielded)
5.82 d1H-CH=CH -

-proton
2.45 Multiplet1H-CH (CH3)2Isopropyl methine
1.06 Doublet6H-CH(CH 3)2Methyl groups

Note: The coupling constant (


) between the alkene protons is typically 15–16 Hz, confirming the trans (E)  geometry.
Infrared Spectroscopy (FT-IR)[5]
  • 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1695–1705 cm⁻¹: Strong C=O stretch (Conjugated acid).

  • 1650 cm⁻¹: C=C stretch (Alkene).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12216200, 4-Methyl-2-pentenoic acid. Retrieved from [Link]

  • The Good Scents Company (2024). 4-methyl-2-pentenoic acid Physical Properties and Data. Retrieved from [Link]

  • Organic Syntheses (Coll.[1] Vol. 3). Knoevenagel Condensation: General Methods. (Referenced for Doebner modification protocol standards). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Separation of Methyl-Pentenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The separation of methyl-pentenoic acid isomers presents a classic chromatographic challenge: resolving compounds that are isobaric, structurally similar, and possess limited hydrophobic retention. These compounds, such as 2-methyl-2-pentenoic acid (often called "Strawberry Acid") and its isomers like 4-methyl-2-pentenoic acid , are critical in flavor chemistry and as pharmaceutical intermediates.

The primary difficulty lies in distinguishing between:

  • Positional Isomers: Difference in methyl group location (e.g., C2 vs. C4).

  • Geometric Isomers: cis (Z) vs. trans (E) configurations around the double bond.

This guide moves beyond generic "start-up" instructions. It provides a logic-driven workflow to achieve baseline resolution (


) by exploiting subtle differences in molecular shape and pKa-driven hydrophobicity.

Chemical Logic & Strategic Framework

Before touching the instrument, we must define the physicochemical constraints.

The pKa Constraint

Methyl-pentenoic acids are weak organic acids with pKa values typically between 4.0 and 5.0 .

  • At pH > 5.0: They exist as carboxylate anions (

    
    ). They are highly polar and will elute near the void volume (
    
    
    
    ) on a C18 column, resulting in poor retention and peak tailing due to secondary interactions.
  • At pH < 3.0: They exist in the protonated, non-ionized form (

    
    ). This maximizes hydrophobic interaction with the stationary phase, increasing retention (
    
    
    
    ) and resolution.

Directive: The mobile phase pH must be maintained between 2.0 and 2.8.

The Selectivity ( ) Strategy[1]
  • C18 (Octadecyl): Relies purely on hydrophobicity. Good for separating positional isomers (e.g., 2-methyl vs. 4-methyl) due to different effective chain lengths.

  • Phenyl-Hexyl / Biphenyl: Offers

    
     interactions and steric selectivity. This is superior for separating geometric isomers  (E vs. Z) because the planar "kink" of a cis-isomer interacts differently with the rigid phenyl ring than the linear trans-isomer.
    

Experimental Protocols

Protocol A: Initial Method Scouting (The "Wide Net")

Objective: Determine the approximate elution window and assess if a standard C18 chemistry is sufficient.

Equipment Setup:

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 100 mm x 4.6 mm, 3.5 µm.

  • Temperature: 30°C.

  • Detection: UV-Vis (PDA) at 215 nm (targeting the conjugated carbonyl-double bond system).

Mobile Phase Preparation:

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2). Note: Use Formic Acid if MS detection is required, but Phosphoric provides better peak shape for UV.
    
  • Solvent B: Acetonitrile (ACN).[1]

Gradient Table (Scouting):

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase
0.009551.0Equilibration
1.009551.0Hold
15.005951.0Linear Ramp
17.005951.0Wash
17.109551.0Re-equilibration

Success Criteria:

  • Analytes elute between 2–12 minutes.

  • Symmetry factor (

    
    ) is between 0.8 and 1.5.
    
Protocol B: Optimization for Isomer Resolution

If Protocol A yields overlapping peaks (common for E/Z pairs), switch to this optimized protocol focusing on steric selectivity and shallow gradients .

Rationale: Geometric isomers often require a "flatter" gradient to allow the stationary phase enough time to discriminate based on shape.

Equipment Setup:

  • Column: Phenyl-Hexyl or C18 High-Density Load (e.g., Waters XSelect CSH Phenyl-Hexyl), 150 mm x 4.6 mm, 3.5 µm.

  • Temperature: 25°C (Lower temperature enhances steric selectivity).

Mobile Phase Optimization:

  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5). Buffer is more robust than simple acid addition for resolving critical pairs.

  • Solvent B: Methanol (MeOH). MeOH is less strong than ACN, providing higher retention and different solvation selectivity for isomers.

Gradient Table (High Resolution):

Time (min)% Solvent A% Solvent BCurveDescription
0.008020N/AInitial Hold
20.004060LinearShallow Gradient (2% per min)
21.00595LinearWash Step
25.00595HoldWash Hold
25.108020StepReturn to Initial
35.008020HoldRe-equilibration

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Method Development Logic Flow

MethodDevelopment Start Start: Isomer Mixture Scout Protocol A: C18 Scouting (pH 2.2, ACN/H2O) Start->Scout Check Check Resolution (Rs) Scout->Check Success Validation (Linearity, Precision) Check->Success Rs > 1.5 Fail Rs < 1.5 (Overlap) Check->Fail Rs < 1.5 Analyze Analyze Failure Mode Fail->Analyze SwitchCol Switch to Phenyl-Hexyl (Shape Selectivity) Analyze->SwitchCol Geometric Isomers (E vs Z) SwitchSolv Switch to Methanol (Change Solvation) Analyze->SwitchSolv Positional Isomers Optimize Protocol B: Shallow Gradient (Lower Temp) SwitchCol->Optimize SwitchSolv->Optimize Optimize->Check

Caption: Logical flowchart for selecting column chemistry and solvent conditions based on resolution outcomes.

Diagram 2: Isomer Separation Mechanism

SeparationMechanism cluster_0 Stationary Phase Selectivity Analyte Methyl-Pentenoic Acid (pKa ~4.5) pH_Control Mobile Phase pH 2.5 (Forces Protonation) Analyte->pH_Control Suppresses Ionization Interaction Hydrophobic Interaction pH_Control->Interaction C18 C18 Column Separates by Hydrophobicity (Good for Positional Isomers) Interaction->C18 Phenyl Phenyl-Hexyl Column Separates by Pi-Pi/Shape (Good for Cis/Trans) Interaction->Phenyl

Caption: Mechanistic view of how pH control and stationary phase choice drive the separation of specific isomer types.

System Suitability & Validation Criteria

To ensure the method is "self-validating" and robust for routine use, the following system suitability parameters must be met before every sample batch.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

(Critical Pair)
Ensures <1% peak overlap for accurate quantitation.
Tailing Factor (

)

Values > 1.5 indicate secondary silanol interactions or pH mismatch.
Retention Time %RSD

(n=5)
Confirms pump stability and column equilibration.
Capacity Factor (

)

for first peak
Ensures analytes are retained and not eluting with the void volume.

Troubleshooting Guide

Issue 1: Peak Tailing or Split Peaks

  • Cause: pH is too close to the pKa (approx 4.5). The analyte is partially ionizing.

  • Solution: Lower the pH of Solvent A to 2.2 or 2.0. Ensure buffer capacity (20-25 mM) is sufficient.

Issue 2: Co-elution of cis and trans isomers

  • Cause: Lack of steric selectivity on standard C18.

  • Solution: Switch to a Phenyl-Hexyl column or lower the temperature to 15-20°C to "freeze" the distinct shapes of the isomers, enhancing the stationary phase's ability to discriminate.

Issue 3: Baseline Drift at 215 nm

  • Cause: UV Cutoff of solvents.

  • Solution: Ensure "HPLC Grade" or "Gradient Grade" Acetonitrile is used. If using Formic Acid, ensure it is high purity. Phosphoric acid is transparent at 215 nm, whereas Formic Acid has some absorbance.

References

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5366258, 2-Methyl-2-pentenoic acid. Retrieved from [Link]

  • MAC-MOD Analytical. (2023). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from [Link]

  • ResearchGate. (2010). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers.[2] Retrieved from [Link]

Sources

Application Note: Advanced Extraction and Profiling of Volatile Fatty Acids in Camellia sinensis Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Volatile Fatty Acids (VFAs)—specifically short-chain (C2–C6) and medium-chain (C6–C12) carboxylic acids—play a dualistic role in tea characterization. In unfermented teas (Green, White), elevated VFAs often indicate lipid oxidation (rancidity) or improper storage. Conversely, in post-fermented teas (Pu-erh, Dark Tea), VFAs like butyric, hexanoic, and octanoic acid are critical quality markers derived from microbial fermentation and lipid degradation.

Extracting VFAs from Camellia sinensis presents a unique challenge:

  • Matrix Complexity: Tea is rich in polyphenols, alkaloids (caffeine), and pigments that interfere with extraction.

  • Polarity & Volatility: VFAs are highly polar (causing peak tailing) yet volatile (risking loss during solvent concentration).

  • Trace Abundance: They often exist at ppm/ppb levels, masked by dominant terpenes (linalool, geraniol).

This guide details three distinct protocols: Headspace Solid-Phase Microextraction (HS-SPME) for rapid profiling, Simultaneous Distillation Extraction (SDE) for exhaustive recovery, and In-Vial Derivatization for precise quantification.

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Rapid, solvent-free profiling and preserving highly volatile C2-C6 acids.

Mechanistic Rationale

HS-SPME relies on the equilibrium partitioning of analytes between the sample matrix, the headspace, and the fiber coating. For VFAs, standard non-polar fibers (PDMS) are insufficient. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1][2][3]

  • DVB (Mesoporous): Captures C6–C12 acids.

  • Carboxen (Microporous): Traps small C2–C5 acids.

  • Salt Saturation: Increases the ionic strength of the matrix, driving polar VFAs into the headspace ("Salting-out effect").

Detailed Workflow

Materials:

  • 50/30 µm DVB/CAR/PDMS Fiber (Pre-conditioned at 270°C for 30 min).

  • 20 mL Headspace Vials with PTFE/Silicone septa.

  • Saturated NaCl solution.

  • Internal Standard: 2-Ethylbutyric acid (50 µg/mL in methanol).

Step-by-Step Protocol:

  • Sample Prep: Grind 1.0 g of tea leaves (cryogenic grinding preferred to prevent volatile loss) and transfer to a 20 mL vial.

  • Matrix Modification: Add 5 mL of boiling ultra-pure water and 1.5 g of NaCl. Immediately spike with 10 µL of Internal Standard.

  • Equilibration: Seal vial and incubate at 80°C for 20 minutes with agitation (500 rpm). Note: Heat is required to release VFAs bound to cell walls, but excessive heat (>100°C) triggers Maillard artifacts.

  • Extraction: Expose the fiber to the headspace for 40 minutes at 80°C.

  • Desorption: Inject fiber into GC inlet (Splitless mode) at 250°C for 5 minutes.

Visualization: HS-SPME Equilibrium Dynamics

SPME_Workflow cluster_0 Phase 1: Equilibration cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Sample Tea Matrix (Solid/Liquid) Headspace Headspace (Vapor Phase) Sample->Headspace  Heat + Salt   Fiber DVB/CAR/PDMS Fiber Headspace->Fiber  Adsorption   GC GC Injector (250°C) Fiber->GC  Thermal Desorption  

Caption: Thermodynamic partitioning of VFAs from matrix to fiber in HS-SPME.

Protocol B: Simultaneous Distillation Extraction (SDE)

Best for: Exhaustive extraction of medium-chain fatty acids (C6+) and total aroma load.

Mechanistic Rationale

SDE (Likens-Nickerson method) continuously recycles solvent and steam, allowing for the concentration of volatiles from a large sample mass. While aggressive, it is superior for recovering semi-volatiles that SPME might miss due to fiber saturation.

Detailed Workflow

Materials:

  • Likens-Nickerson Apparatus.

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (high purity).

  • Internal Standard: Ethyl decanoate.[1]

Step-by-Step Protocol:

  • Setup: Place 15 g of tea leaves in a 1 L round-bottom flask with 500 mL distilled water.

  • Solvent: Add 50 mL of DCM to the solvent flask.

  • Distillation: Heat both flasks to boiling. The steam distillate and solvent vapors mix in the central chamber, facilitating analyte transfer to the organic phase.

  • Duration: Run for 2 hours . Critical: Longer times increase thermal degradation of lipids into artifactual aldehydes.

  • Concentration: Dry the organic phase over anhydrous sodium sulfate (

    
    ) and concentrate to 1 mL using a gentle nitrogen stream (avoid rotary evaporation to prevent loss of volatile C2-C4 acids).
    

Protocol C: Derivatization for Quantification (GC-MS)

Best for: Precise quantification of Short-Chain Fatty Acids (SCFAs) which tail on non-polar columns.

The Challenge of Free Acids

Free VFAs interact with silanol groups in GC columns, causing peak tailing and poor reproducibility. Derivatization converts them into non-polar esters (methyl or silyl), improving peak shape and detection limits.[4]

Method: In-Solution Methylation
  • Extract: Use the SDE extract or a simple liquid extract.

  • Reagent: Add 200 µL of Boron Trifluoride-Methanol (BF3-MeOH, 14%) .

  • Reaction: Incubate at 60°C for 30 minutes.

  • Quench: Add 1 mL saturated NaCl and 1 mL Hexane. Vortex.

  • Separate: The VFAs are now Methyl Esters (FAMEs) in the top Hexane layer. Inject the Hexane layer.

Comparative Analysis & Decision Matrix

FeatureHS-SPMESDE (Distillation)Solvent Extraction + Derivatization
Target Range High Volatiles (C2-C10)Semi-Volatiles (C6-C18)All Acids (Quantification focus)
Sample Size Small (0.5 - 1g)Large (10 - 50g)Medium (1 - 5g)
Artifact Risk Low (if Temp <80°C)High (Thermal degradation)Medium (Chemical alteration)
Sensitivity High (Concentration on fiber)Medium (Dilution in solvent)High (Improved S/N ratio)
Throughput High (Automated)Low (Manual setup)Medium (Batch processing)
Method Selection Tree

Method_Selection Start Start: VFA Analysis Goal Q1 Is the focus on true aroma profile (Headspace) or total content? Start->Q1 Branch1 True Aroma / Profiling Q1->Branch1 Headspace Branch2 Total Content / Quantification Q1->Branch2 Total Content Method1 Protocol A: HS-SPME (DVB/CAR/PDMS Fiber) Branch1->Method1 Q2 Are the acids < C6 (Acetic/Butyric)? Branch2->Q2 Method2 Protocol C: Derivatization (BF3-MeOH -> GC-MS) Q2->Method2 Yes (Highly Polar) Method3 Protocol B: SDE (Direct Injection on Polar Column) Q2->Method3 No (Medium Chain)

Caption: Decision tree for selecting the optimal VFA extraction method based on analyte properties.

Analytical Considerations (GC-MS)

For researchers skipping derivatization (Direct Injection), column selection is critical.

  • Recommended Column: FFAP (Free Fatty Acid Phase) or DB-WAX .

    • Why: These polyethylene glycol stationary phases are modified with nitroterephthalic acid to deactivate the support, allowing free acids to elute as sharp peaks.

  • Mass Spectrometry: Operate in SIM (Selected Ion Monitoring) mode for trace VFAs.

    • Key Ions: m/z 60 (Acetic/Butyric generic rearrangement), m/z 73 (Propionic), m/z 74 (Methyl esters if derivatized).

References

  • Wang, C., et al. (2022). "HS-SPME/GC-MS Reveals the Season Effects on Volatile Compounds of Green Tea in High-Latitude Region." Foods. Available at: [Link]

  • Xu, X., et al. (2016). "Characterization of the key aroma compounds in Pu-erh tea by application of the sensomics approach." Food Research International.[5][6] (Contextual citation for fermentation markers).

  • Shimadzu Application News. "Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS." Available at: [Link]

  • Gu, X., et al. (2009). "Simultaneous Distillation Extraction of Some Volatile Flavor Components from Pu-erh Tea Samples."[5] International Journal of Analytical Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing yield in the dehydration of beta-hydroxy acids to alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dehydration of


-Hydroxy Acids 

Topic: Optimizing Yield in the Dehydration of


-Hydroxy Acids to Alkenes (

-Unsaturated Acids) Audience: Researchers, Process Chemists, and Drug Development Scientists Date: October 26, 2023

Introduction: The Dehydration Paradox

Dehydrating a


-hydroxy acid to an 

-unsaturated acid is deceptively simple on paper but notoriously difficult in practice.[1] Unlike their ketone or aldehyde counterparts (aldol adducts), which dehydrate readily via E1cB mechanisms, free carboxylic acids present two specific challenges:
  • Electronic Deactivation: The carboxylate anion (formed under basic conditions) is electron-rich, destabilizing the transition state for E1cB elimination.[1]

  • Decarboxylation Risk: If the

    
    -hydroxy group oxidizes to a 
    
    
    
    -keto group, or if thermal conditions are too harsh, the molecule effectively decarboxylates, destroying the carbon skeleton.

This guide moves beyond textbook "acid-catalyzed heating" to provide high-yield, stereoselective protocols used in complex synthesis.[1]

Module 1: Diagnostic Workflow

Before selecting a reagent, assess your substrate's stability. Use this decision matrix to select the optimal protocol.

DehydrationWorkflow Start Start: Substrate Assessment IsAcidFree Is the Carboxyl Group Free (-COOH)? Start->IsAcidFree CanEsterify Can you Esterify & Hydrolyze later? IsAcidFree->CanEsterify Yes IsSensitive Is Substrate Acid/Base Sensitive? IsAcidFree->IsSensitive No (Must keep -COOH) CanEsterify->IsSensitive No ProtD Protocol D: Base-Catalyzed (E1cB on Ester) CanEsterify->ProtD Yes (Recommended) ProtA Protocol A: Stepwise Activation (Mesylation/Elimination) IsSensitive->ProtA Yes (High Value/Complex) ProtB Protocol B: EDC/CuCl2 (Mild Dehydration) IsSensitive->ProtB Moderate Sensitivity ProtC Protocol C: Dean-Stark (Acid Catalysis) IsSensitive->ProtC No (Robust Substrate)

Figure 1: Decision matrix for selecting the dehydration strategy based on substrate tolerance and protecting group status.

Module 2: Mechanistic Troubleshooting (FAQs)

Q1: Why does my direct acid-catalyzed dehydration (H₂SO₄/Heat) yield <40%? A: Direct acid catalysis (E1/E2) suffers from equilibrium limitations and side reactions.[1]

  • The Cause: The reaction is reversible. Water must be physically removed (Dean-Stark or molecular sieves) to drive the equilibrium.[1] Furthermore, strong acids often cause lactonization (if

    
    -hydrogens are present) or retro-aldol  cleavage, breaking the C-C bond you just formed.[1]
    
  • The Fix: Switch to an activation-elimination strategy (Protocol A) where the hydroxyl is converted to a good leaving group (Mesylate/Tosylate) under basic conditions, preventing retro-aldol reversion.[1]

Q2: I see significant decarboxylation. What is happening? A: You likely have a transient


-keto acid intermediate or excessive thermal energy.[1]
  • Mechanism: If your reaction conditions allow for even minor oxidation (air/trace metals), the

    
    -hydroxy acid becomes a 
    
    
    
    -keto acid.[1]
    
    
    -keto acids decarboxylate spontaneously upon heating via a 6-membered cyclic transition state.[1]
  • The Fix: Ensure an inert atmosphere (

    
    /Argon). Avoid thermal dehydration (>100°C).[1] Use the EDC/CuCl₂  method (Protocol B) which operates at lower temperatures.[1]
    

Q3: How do I control E vs. Z selectivity? A: Selectivity is driven by Thermodynamics vs. Kinetics.[1]

  • Thermodynamic Control (E-isomer): Most dehydration methods (especially E1cB) yield the E-isomer (trans) because it minimizes steric strain between the carbonyl and the

    
    -substituent.[1]
    
  • Kinetic Control (Z-isomer): Difficult to achieve directly.[1] Requires specific cyclic transition states (e.g., using lactone intermediates) or Peterson olefination strategies, not simple dehydration.[1]

Module 3: Experimental Protocols

Protocol A: Stepwise Activation (Mesylation/Elimination)

Best for: Complex substrates, sensitive functional groups, and preventing decarboxylation.

Concept: Convert the poor leaving group (-OH) into a potent one (-OMs), then eliminate using a non-nucleophilic base.[1]

  • Mesylation:

    • Dissolve

      
      -hydroxy acid (1.0 equiv) in DCM (0.1 M).
      
    • Add Triethylamine (2.2 equiv) (Note: Extra base protects the carboxyl).[1]

    • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise.[1]

    • Stir 1h. Do not isolate if unstable.

  • Elimination:

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) to the reaction mixture.[1]

    • Warm to RT or reflux (40°C) for 2–4 hours.

  • Workup: Acidify with cold 1M HCl to pH 2, extract with EtOAc.

Why it works: The base (DBU) promotes E2 elimination specifically.[1] Since the reaction is basic, the carboxyl group remains ionized (


), which prevents decarboxylation and lactonization.
Protocol B: EDC/CuCl₂ Mediated Dehydration

Best for: "One-pot" mild dehydration of esters or amides; applicable to acids with care.[1]

Concept: Carbodiimides (EDC/DCC) act as dehydrating agents, while Cu(II) coordinates the


-hydroxyl, increasing its acidity and leaving group ability.[1]
  • Reagents: Substrate (1.0 equiv), EDC·HCl (1.5 equiv), CuCl₂ (0.1–0.2 equiv).[1]

  • Solvent: Anhydrous Toluene or DCM.[1]

  • Procedure:

    • Mix reagents in solvent under

      
      .[1]
      
    • Heat to 60–80°C (Toluene) or reflux (DCM) for 2–12 hours.

    • Monitor by TLC.[1][2][3]

  • Note: If using the free acid, EDC may form the N-acylurea byproduct. This protocol is superior if you esterify the acid first (e.g., to a Methyl Ester), dehydrate, and then saponify.

Protocol C: Modified Dean-Stark (High-Throughput)

Best for: Robust, simple fatty acid precursors.[1]

  • Catalyst: Amberlyst-15 (Solid acid) or p-TsOH (10 mol%).[1]

  • Solvent: Toluene or Benzene.[1]

  • Setup: Attach a Dean-Stark trap filled with solvent.[1]

  • Procedure: Reflux vigorously. The removal of water is the only driving force.

  • Optimization: Add a co-solvent like DMSO (10%) if solubility is poor, but this hampers the Dean-Stark efficiency.[1]

Module 4: Comparative Data

FeatureAcid Catalysis (TsOH)Base Catalysis (E1cB)Mesylation/DBUEDC/CuCl₂
Mechanism E1/E2E1cBE2Assisted Elimination
Yield (Typical) 40–60%50–70%85–95% 75–90%
Conditions Harsh (Reflux)Harsh (Heat)Mild (0°C - RT) Mild (60°C)
Decarboxylation High RiskLow RiskNegligible Low Risk
Substrate Simple AcidsEsters/KetonesComplex AcidsEsters/Amides

Module 5: Mechanistic Visualization (E1cB)

Understanding the E1cB pathway is crucial when using base catalysis (Protocol D or A).[1] The rate-determining step is usually the elimination of the leaving group, not the deprotonation.

E1cB_Mechanism Substrate β-Hydroxy Carbonyl Enolate Enolate Intermediate (Resonance Stabilized) Substrate->Enolate Fast Deprotonation (α-proton removal) Base Base (B:) Base->Substrate Product α,β-Unsaturated Product Enolate->Product Slow Elimination (Rate Determining) OH_Group OH- leaves Enolate->OH_Group

Figure 2: The E1cB elimination mechanism. Note that for carboxylic acids, the initial deprotonation creates a dianion (carboxylate + enolate), making the second step significantly harder due to charge repulsion.

References

  • Bartoli, G., et al. (2000).[1] "An Efficient Procedure for the Diastereoselective Dehydration of

    
    -Hydroxy Carbonyl Compounds by CeCl3·7H2O/NaI System." Organic Letters, 2(12), 1791–1793.[1] Link[1]
    
  • Sai, H., et al. (2003).[1] "Dehydration of

    
    -hydroxy esters using DCC/CuCl." Tetrahedron Letters, 44(12), 2607-2610.[1] (Demonstrates the Carbodiimide/Copper protocol).
    
  • Stohlmeyer, M. M., et al. (1999).[1] "Dehydration of

    
    -Hydroxy Acids using MsCl/DBU in the synthesis of Phomopsin A." Journal of the American Chemical Society, 121(23), 5471. (Establishes the Mesylation/Elimination protocol for complex acids).
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Authoritative source for E1cB vs E1 mechanisms).

  • BenchChem Technical Support. (2025). "Preventing Decarboxylation of Beta-Keto Acids." BenchChem Knowledge Base.[1] Link[1]

Sources

Technical Support Center: Efficient Water Removal in the Synthesis of 4-Methyl-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 4-methyl-2-pentenoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to water contamination during their synthetic processes. The presence of water, whether as a byproduct of a condensation reaction or introduced during an aqueous workup, can significantly impact reaction equilibrium, yield, and final product purity.

This document provides in-depth, field-proven insights and troubleshooting protocols to address these specific issues. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding water removal in the context of 4-methyl-2-pentenoic acid synthesis.

Q1: Why is removing water so critical in my synthesis?

A: Water can be detrimental for several reasons depending on the specific synthetic route:

  • Equilibrium-Driven Reactions: For syntheses like the Knoevenagel or Doebner condensation, water is a byproduct.[1] According to Le Châtelier's principle, its accumulation in the reaction mixture will inhibit the forward reaction, preventing it from reaching completion and thus lowering your yield. Actively removing water shifts the equilibrium toward the desired product.[2]

  • Reagent Incompatibility: Some reagents used in alternative synthetic routes may be water-sensitive, leading to decomposition or unwanted side reactions.

  • Workup & Purification Issues: During liquid-liquid extractions, significant amounts of water can dissolve in the organic solvent. Failure to remove this water before solvent evaporation will result in a wet, impure product, making accurate yield calculations impossible and potentially complicating subsequent purification steps like distillation.

Q2: What is the difference between in-situ water removal and post-workup drying?

A: These terms refer to two different stages of the process:

  • In-situ Removal: This involves removing water as it is being formed during the reaction. This is primarily used for equilibrium-driven reactions to drive them to completion. The most common technique for this is azeotropic distillation with a Dean-Stark apparatus.

  • Post-Workup Drying: This is performed after the reaction is complete and the product has been extracted into an organic solvent following an aqueous wash. Its purpose is to remove residual dissolved water from the organic solution before the final solvent evaporation and product isolation. This is typically achieved using anhydrous inorganic salts (drying agents).[3]

Q3: Which chemical drying agent is safe to use with my 4-methyl-2-pentenoic acid product?

A: You must use a neutral or mildly acidic drying agent. The carboxylic acid functional group is acidic and will react with basic drying agents.

  • Recommended: Anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄) are excellent choices.[4][5] MgSO₄ is faster and has a higher capacity for water, while Na₂SO₄ is very neutral and cost-effective but works more slowly.

  • Avoid: Do not use basic drying agents like potassium carbonate (K₂CO₃) or calcium oxide (CaO), as they will deprotonate your carboxylic acid, forming a salt and complicating your isolation. Also, avoid highly reactive drying agents like calcium hydride (CaH₂) or sodium metal, which will react violently with the acidic proton of the carboxylic acid.[6]

Q4: Can I just use a rotary evaporator (rotovap) to remove the water?

A: This is generally not recommended as the primary method for water removal. While you can sometimes remove water by co-evaporation with a solvent (a process known as azeotroping on a rotovap), it is often inefficient for bulk water removal.[7] Furthermore, 4-methyl-2-pentenoic acid has a relatively high boiling point, but heating a wet sample for extended periods can promote side reactions or decomposition. It is far better practice to dry the organic solution thoroughly with a chemical drying agent before using the rotary evaporator.

Section 2: Troubleshooting Guide: In-Situ Water Removal for Condensation Reactions

This section focuses on driving reactions that produce water, such as the Knoevenagel condensation between isobutyraldehyde and malonic acid, to completion.

Issue: My condensation reaction stalls, and the yield of 4-methyl-2-pentenoic acid is low.

This is a classic sign that the reaction equilibrium is being hindered by the water produced as a byproduct.

Solution: Azeotropic Distillation with a Dean-Stark Apparatus

Causality: Azeotropic distillation is a powerful technique that leverages the physical properties of solvent mixtures to remove water from a reaction.[8] An "azeotrope" is a mixture of liquids that has a constant boiling point lower than any of its individual components.[9] By choosing a solvent that forms a low-boiling azeotrope with water and is immiscible with water upon cooling (e.g., toluene), you can physically separate the water from the reaction mixture as it forms.

The heated reaction mixture boils, and the vapor of the water-solvent azeotrope rises into the condenser. The vapor condenses and drips into the graduated collection arm of the Dean-Stark trap. Because water is denser than and immiscible with toluene, it sinks to the bottom of the trap, while the lighter toluene forms a layer on top and eventually overflows back into the reaction flask, ready to carry away more water. This continuous physical removal of a product (water) forces the reaction equilibrium to the right, driving the synthesis to completion.

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove any adsorbed moisture.

  • Reagent Charging: Charge the flask with your reactants (e.g., isobutyraldehyde, malonic acid), a suitable catalyst (e.g., piperidine or pyridine for a Doebner modification[1]), and the azeotroping solvent (e.g., toluene).

  • Heating: Heat the mixture to reflux using a heating mantle. The solvent should be boiling gently.

  • Water Collection: As the reaction proceeds, you will observe the condensed azeotrope collecting in the Dean-Stark trap. A distinct water layer will begin to form at the bottom of the graduated arm.

  • Monitoring: Continue the reflux until no more water is collected in the trap. The theoretical volume of water can be calculated beforehand based on the limiting reagent. The reaction is complete when the collected water volume matches the theoretical amount.

  • Cooldown: Once complete, turn off the heat and allow the apparatus to cool to room temperature before proceeding with the workup.

SolventBoiling Point (°C)Azeotrope Boiling Point (°C)Water Content in Azeotrope (% w/w)
Toluene1118520
Benzene80699
Heptane988013
Cyclohexane81699

Note: Toluene is often preferred due to its favorable boiling point and lower toxicity compared to benzene.

G cluster_0 Reaction Phase cluster_1 Separation Phase (Dean-Stark) cluster_2 Completion A Charge Reactants & Toluene to Flask B Heat to Reflux A->B C Water-Toluene Azeotrope Vapor Rises B->C D Vapor Condenses C->D E Liquid Collects in Trap D->E F Water Separates (Sinks to Bottom) E->F G Toluene Overflows Back to Flask F->G Immiscible & Density Diff. H Reaction Driven to Completion F->H Water Removed G->B Recycle I Cool and Proceed to Workup H->I

Caption: Workflow for in-situ water removal using a Dean-Stark apparatus.

Section 3: Troubleshooting Guide: Post-Workup Drying

This section covers the essential steps for drying the organic solution containing your product after an aqueous workup.

Issue: My organic layer is cloudy after extraction, and I found water in my final product.

A cloudy or hazy organic layer is a clear indication of emulsified or dissolved water. This must be removed before solvent evaporation.

Solution: A Systematic Approach to Drying

Causality: An aqueous workup, while necessary to remove water-soluble impurities, saturates the organic solvent with water. A final wash with a saturated sodium chloride solution (brine) is a critical first step.[7] Brine works by the "salting out" effect; the high concentration of dissolved salt in the aqueous phase reduces the solubility of organic compounds in it and also draws water out of the organic phase due to osmotic pressure, making the subsequent drying step with an inorganic salt more efficient.

Following the brine wash, a chemical drying agent is used to absorb the remaining trace water. The agent is an anhydrous inorganic salt that forms hydrates upon contact with water, effectively sequestering it as a solid that can be filtered off.

G A Wet Organic Layer (Post-Extraction) B Wash with Saturated Brine (NaCl solution) A->B C Separate Layers B->C D Transfer Organic Layer to Erlenmeyer Flask C->D E Add Anhydrous MgSO₄ (or Na₂SO₄) D->E F Does the drying agent swirl freely like a 'snow globe'? E->F G Add more drying agent F->G No (Clumped) H Decant or Gravity Filter the solution F->H Yes (Free-flowing) G->E I Dry Organic Solution (Ready for solvent removal) H->I

Caption: Decision workflow for drying an organic solution after workup.

  • Brine Wash: Transfer your crude organic extract to a separatory funnel. Add a volume of saturated aqueous NaCl (brine) solution equal to about 20-25% of the organic layer volume. Invert the funnel gently several times to mix, venting frequently. Allow the layers to separate completely and drain the lower aqueous layer.

  • Transfer: Transfer the organic layer from the top of the separatory funnel into a clean, dry Erlenmeyer flask.

  • Add Drying Agent: Add a small amount of anhydrous magnesium sulfate (a few spatula tips for a 50-100 mL solution) to the flask.

  • Swirl and Observe: Gently swirl the flask. Initially, the MgSO₄ will clump together as it absorbs water.[5]

  • Titrate to Dryness: Continue adding small portions of MgSO₄ and swirling until some of the newly added powder no longer clumps and swirls freely in the solution, resembling a "snow globe" or fine sand.[3] This indicates that all the water has been absorbed and you have a slight excess of the drying agent.

  • Allow to Stand: Let the flask stand for 5-10 minutes to ensure all water is absorbed.

  • Separate: Carefully decant (pour off) the dry organic solution into a clean round-bottom flask, leaving the clumped drying agent behind. Alternatively, for a cleaner transfer, perform a gravity filtration through a fluted filter paper in a funnel.

  • Solvent Removal: Your solution is now ready for solvent removal via rotary evaporation.

Drying AgentFormulaCapacitySpeedNatureCompatibility with Carboxylic Acids
Magnesium SulfateMgSO₄HighFastMildly AcidicExcellent
Sodium SulfateNa₂SO₄HighSlowNeutralExcellent
Calcium ChlorideCaCl₂HighMediumNeutralPoor (can form complexes with carboxylates)
Potassium CarbonateK₂CO₃MediumMediumBasicUnsuitable (reacts with the acid)
Calcium SulfateCaSO₄LowFastNeutralGood (but low capacity requires large amounts)
Section 4: References
  • Organic Syntheses Procedure for (r)-3-hydroxy-4-methylpentanoic acid (Illustrates workup). Organic Syntheses. URL: [Link][10]

  • How To: Remove Residual Water. University of Rochester, Department of Chemistry. URL: [Link][7]

  • Drying Agents. Chemistry LibreTexts. URL: [Link]

  • Chemistry Teaching Labs - Removing residual water from organic solutions. University of York. URL: [Link][3]

  • Knoevenagel condensation. Wikipedia. URL: [Link][1]

  • Azeotropic distillation. Wikipedia. URL: [Link][8]

  • Using drying agents. UCLA Chemistry. URL: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. URL: [Link][2]

  • Reaction Work-Ups. Chemistry LibreTexts. URL: [Link][5]

  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. URL: [https://delloyd. ৫০webs.com/organic/drysolv.html]([Link]. ৫০webs.com/organic/drysolv.html)[6]

  • Dive Into Azeotropic Distillation: Essential Techniques. GWSI. URL: [Link][9]

Sources

Troubleshooting low recovery in vacuum distillation of volatile acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Volatile Acid Recovery Support Center .

As a Senior Application Scientist, I often see researchers treating vacuum distillation as a "set it and forget it" operation. When dealing with volatile acids—specifically Trifluoroacetic Acid (TFA) , Formic Acid , or Acetic Acid —this approach guarantees low recovery and equipment damage.

These compounds defy standard rotary evaporation protocols because of their high vapor pressures and corrosive nature. If your recovery is low, you are likely pumping your product straight into the exhaust or degrading it through thermal stress.

Below is your technical guide to diagnosing and fixing these losses.

Part 1: The Physics of Loss (Thermodynamics)

The most common reason for low recovery is Vacuum Overkill .

Researchers often set the vacuum as deep as possible (e.g., < 10 mbar), assuming it speeds up evaporation. For volatile acids, this causes the "Passthrough Effect."

The Mechanism: If you lower the pressure until the solvent’s boiling point is below the temperature of your condenser, the vapor cannot condense . It remains a gas, travels through the condenser, and is sucked into the vacuum pump.

The "Delta 20" Rule (The Golden Ratio): To ensure recovery, you must maintain a specific thermal gradient.

  • Bath Temp: Set to protect your solute (e.g., 40–60°C).[1][2]

  • Vapor Temp: Must be ~20°C lower than the bath.

  • Condenser Temp: Must be ~20°C lower than the vapor.

Case Study: TFA Recovery Failure

  • Scenario: You set the vacuum to 20 mbar.

  • Physics: At 20 mbar, TFA boils at approximately -5°C .

  • Setup: Your chiller is set to +10°C.

  • Result: The TFA vapor (-5°C) hits the "warm" coils (+10°C) and does not condense. It bypasses the flask entirely. 0% Recovery.

Corrective Protocol: Pressure Balancing

Use the table below to set your vacuum controller based on your available cooling power.

AcidBoiling Point (Atm)Required Vacuum (for 20°C Vapor)Required Condenser Temp
Trifluoroacetic Acid (TFA) 72.4°C~250 mbar 0°C or lower
Acetic Acid 118.1°C~60 mbar 20°C
Formic Acid 100.8°C~120 mbar 10°C
Propionic Acid 141.2°C~10 mbar 20°C

Critical Note: If you cannot cool your condenser to 0°C (e.g., you use tap water), you MUST reduce the vacuum strength (increase pressure to >300 mbar) and increase the bath temperature to force condensation at a higher temperature.

Part 2: Equipment Integrity & Setup

If your thermodynamics are correct but recovery is still low, the issue is likely hardware configuration.

The "Virtual Leak" (Degassing)

Volatile acids often contain dissolved gases. When vacuum is applied, these gases expand violently ("bumping"), carrying liquid droplets into the condenser shaft where they dry out or are sucked away.

  • Fix: Use a vacuum ramp . Start at atmospheric pressure and decrease by 50 mbar every 30 seconds. Use a bump trap.

Pump Oil Acidification

If you use an oil-sealed rotary vane pump, volatile acids will condense inside the pump oil. This creates an emulsion that ruins the vacuum seal.

  • Symptom: Pump oil looks milky or cloudy. Ultimate vacuum fluctuates.

  • Fix: Open the Gas Ballast valve. This introduces a small stream of air into the pump's second stage, forcing vapors out the exhaust before they can condense into the oil.

Azeotrope Management

Acetic acid and water form a difficult-to-separate mixture (azeotrope-like behavior due to low relative volatility difference).[3]

  • Symptom: You distill off the solvent, but a "wet" residue remains that won't dry.

  • Fix: Add a co-solvent (entrainer) like Toluene or Heptane. These form a lower-boiling azeotrope with water/acid, helping to "carry" the stubborn acid over into the receiving flask.

Part 3: Visual Troubleshooting Workflows

Workflow 1: The Process Optimization Loop

This diagram illustrates the decision logic for setting parameters to prevent the "Passthrough Effect."

OptimizationLoop Start Start: Low Recovery Detected CheckCondenser Check Condenser Temp (Tc) Start->CheckCondenser CheckVacuum Check Vacuum Pressure (P) CheckCondenser->CheckVacuum CalcBP Calculate Solvent BP at P CheckVacuum->CalcBP Decision Is BP > Tc + 20°C? CalcBP->Decision Passthrough Issue: Passthrough Effect Vapor is too cold to condense Decision->Passthrough No GoodSetup Thermodynamics OK Check Leaks/Chemistry Decision->GoodSetup Yes Adjust Action: WEAKEN Vacuum (Increase mbar setting) Passthrough->Adjust Adjust->CalcBP Recalculate

Caption: Logic flow to determine if vacuum settings are causing product loss through the exhaust.

Workflow 2: Hardware Troubleshooting Tree

HardwareTree Symptom Symptom: Vacuum Fluctuates Check1 Check Pump Oil Symptom->Check1 Result1 Milky/Cloudy? Check1->Result1 Action1 Acid Emulsion. Change Oil & Use Gas Ballast Result1->Action1 Yes Check2 Check Joints Result1->Check2 No Result2 Grease Streaking? Check2->Result2 Action2 Regrease or change to PTFE sleeves Result2->Action2 Yes

Caption: Diagnosing vacuum instability caused by acid damage or leaks.

Part 4: Frequently Asked Questions (FAQ)

Q: I am using a dry ice trap (-78°C) but still losing TFA. Why? A: While the temperature is low enough, the velocity of the vapor might be too high. If you pull deep vacuum (<10 mbar) on a small amount of TFA, it sublimates/boils so violently that it physically overwhelms the surface area of the cold trap.

  • Fix: Throttle the vacuum. Even with dry ice, keep pressure around 50–100 mbar to slow the vapor velocity, allowing time for heat exchange on the cold finger.

Q: My rotary evaporator seals are degrading rapidly. What should I do? A: Standard black NBR (Nitrile) or FKM (Viton) seals swell and degrade when exposed to hot TFA or Acetic Acid vapors.

  • Fix: Upgrade to FFKM (Kalrez) or PTFE-coated seals. These are chemically inert to aggressive organic acids.

Q: Can I just use a water aspirator for these acids? A: Technically yes, but environmentally no. You are dumping corrosive acids into the water supply. Furthermore, water aspirators have unstable vacuum (dependent on water pressure), which leads to bumping. Use a chemical-resistant diaphragm pump (PTFE heads) for consistent results.

References

  • Buchi Labortechnik AG. (n.d.). The "Delta 20" Rule for Optimum Distillation. Retrieved from [Link]

  • Vacuubrand. (2026).[4] Gas Ballast: The Simple Trick Against Condensate.[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6422, Trifluoroacetic acid. Retrieved from [Link]

  • Leybold. (n.d.). Vacuum Fundamentals: Pumping Condensable Vapors.[5] Retrieved from [Link]

Sources

Technical Support Center: High-Purity Synthesis of 4-Methyl-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Isomerization Byproducts (E/Z and


 Migration)

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-methyl-2-pentenoic acid (4-M2PA). If you are here, you are likely facing a common paradox in


-unsaturated acid synthesis: the thermodynamic drive that creates your conjugated product also fuels its isomerization.

In the synthesis of 4-M2PA via the Knoevenagel-Doebner condensation , two primary impurities threaten your yield:

  • Stereoisomeric Impurity: The Z-isomer (cis), often formed due to kinetic control or inadequate decarboxylation temperatures.

  • Positional Impurity: The

    
    -isomer (4-methyl-3-pentenoic acid), formed via "deconjugation" under thermal stress or improper pH during workup.
    

This guide moves beyond standard recipes. We analyze the mechanism of failure to provide self-validating protocols.

Module 1: The Synthesis Phase (Reaction Control)

Core Protocol: Knoevenagel-Doebner Condensation Reagents: Isobutyraldehyde, Malonic Acid, Pyridine, Piperidine (Catalyst).

The "Doebner" Selectivity Mechanism

The Doebner modification is preferred because it integrates decarboxylation into the reaction sequence. The concerted decarboxylation mechanism generally favors the E-isomer (trans) because the transition state minimizes steric clash between the bulky isopropyl group and the developing carboxylate.

Troubleshooting Guide: Reaction Phase
SymptomProbable CauseCorrective ActionMechanism
High Z-isomer content (>5%) Reaction temperature too low during addition.Heat-Ramp Protocol: Initiate aldehyde addition at 60°C, then ramp to 90°C for decarboxylation.E-isomer is the thermodynamic product. Low temps trap the kinetic Z-enolate intermediate.
Incomplete Conversion Wet Pyridine/Piperidine.Dry Solvents: Use anhydrous pyridine. Water inhibits the initial iminium ion formation.Water hydrolyzes the active iminium catalyst back to the amine and aldehyde, stalling the cycle.
Formation of

-isomer
"Runaway" Decarboxylation (Temp >110°C).Thermal Ceiling: Cap reaction temp at 100°C. Use a reflux condenser.Excessive heat provides the activation energy for proton migration (

-deprotonation), breaking conjugation.
Visualizing the Pathway

The following diagram illustrates the critical bifurcation points where isomerization occurs.

ReactionPathway Start Isobutyraldehyde + Malonic Acid Inter Tetrahedral Intermediate Start->Inter Piperidine/Pyridine Decarb Decarboxylation (Transition State) Inter->Decarb - H2O Product E-4-Methyl-2-Pentenoic (Target) Decarb->Product Thermodynamic Control (90°C) Z_Impurity Z-Isomer (Byproduct) Decarb->Z_Impurity Kinetic Trap (<60°C) BetaGamma Beta-Gamma Isomer Product->BetaGamma Thermal Stress (>110°C) or Strong Base Z_Impurity->Product Slow Isomerization

Figure 1: Reaction pathway showing critical control points for E/Z selectivity and positional stability.

Module 2: Workup & Isolation (The Kinetic Trap)

This is the most common point of failure. The product is an acid; treating it with strong bases during extraction can deprotonate the


-carbon (the isopropyl CH), leading to double bond migration.
Critical Protocol: The "Cold Acid" Quench

Objective: Protonate the carboxylate without triggering migration.

  • Dilution: Pour the reaction mixture into ice-cold water (0–5°C).

    • Why? Cold locks the conformational equilibrium.

  • Acidification: Use HCl (6M) dropwise to pH 1–2 while stirring vigorously.

    • Critical: Do not allow local "hot spots" of concentrated acid.

    • Avoid: Do not use sulfuric acid if possible; HCl is easier to remove if traces remain.

  • Extraction: Extract immediately with Dichloromethane (DCM) or MTBE .

    • Why? Get the acid out of the aqueous catalytic soup immediately.

FAQ: Workup Issues

Q: Can I use steam distillation to isolate the product? A: NO. Steam distillation involves prolonged heating at 100°C in the presence of water/acid. This is the perfect recipe for equilibrating the


 double bond to the 

position. Use solvent extraction followed by vacuum distillation.

Module 3: Purification (Distillation Dynamics)

4-Methyl-2-pentenoic acid has a high boiling point (~215°C at atm). Distilling at atmospheric pressure will degrade the product.

Vacuum Distillation Protocol
  • Pressure: < 10 mmHg (High Vacuum recommended).

  • Target Vapor Temp: ~80–85°C (at 12 mmHg) [1].

  • Stabilization: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100 ppm) to the pot before heating.

Troubleshooting Decision Tree

Troubleshooting Problem Impurity Detected (NMR/GC) Type Identify Isomer Problem->Type Z_Iso Z-Isomer Present Type->Z_Iso Coupling Constant J < 12 Hz Pos_Iso Beta-Gamma Isomer Type->Pos_Iso Shift of CH2 Signal Action1 Cause: Reaction Temp too Low Fix: Increase Decarb Temp to 90°C Z_Iso->Action1 Action2 Cause: Workup pH/Temp Fix: Use Ice Quench & Vac Distillation Pos_Iso->Action2

Figure 2: Diagnostic flow for identifying and correcting isomerization issues based on NMR/GC data.

References

  • Organic Syntheses , Coll. Vol. 4, p. 777 (1963); Vol. 31, p. 92 (1951). Synthesis of 3-Pentenoic Acid (Analogous procedure and boiling point data).Link

  • List, B., & Doebner, O. "The Knoevenagel-Doebner Reaction." Comprehensive Organic Synthesis.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Purification strategies for removing starting aldehydes from product

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Last Updated: October 2025

Introduction

Unreacted aldehyde starting materials are persistent impurities in organic synthesis, particularly in reductive aminations, Wittig reactions, and Grignard additions. Their lipophilicity often mirrors that of the desired product, making standard flash chromatography inefficient due to co-elution or "streaking" caused by interactions with acidic silica.

This guide details three tiered strategies for aldehyde removal, moving from high-throughput chemical scavenging to classical aqueous workups and chromatographic optimization.

Module 1: Solid-Phase Scavenging (High-Throughput)

The "Smart" Approach: Use polymer-supported reagents to covalently bind the impurity, allowing for removal via simple filtration. This is the preferred method for late-stage medicinal chemistry where yield preservation is critical.

Core Technology: Sulfonyl Hydrazide Resins

The industry standard for scavenging aldehydes and ketones is Polymer-Supported p-Toluenesulfonyl Hydrazide (PS-TsNHNH₂) .

Mechanism of Action

The resin functions through a condensation reaction, converting the solution-phase aldehyde into a solid-supported sulfonyl hydrazone. This bond is robust and stable, preventing leaching of the impurity back into the solution.

ScavengingMechanism Resin PS-TsNHNH₂ (Solid Support) Intermediate Tetrahedral Intermediate Resin->Intermediate + Aldehyde R-CHO (Solution Impurity) Aldehyde->Intermediate Product PS-TsNH-N=CH-R (Solid-Bound Hydrazone) Intermediate->Product - H₂O Water H₂O (Byproduct) Intermediate->Water

Figure 1: Mechanism of aldehyde sequestration by sulfonyl hydrazide resin.

Protocol: Scavenging Workflow

Reagents: PS-TsNHNH₂ (Typical loading 2.0–3.0 mmol/g). Stoichiometry: Use 2–3 equivalents relative to the estimated amount of unreacted aldehyde (not the total reaction scale).

  • Solvent Check: Ensure the crude mixture is dissolved in a solvent that swells the resin (DCM, THF, or DMF). Avoid MeOH if possible, as it can slow the condensation rate.

  • Incubation: Add the resin to the reaction vial.

    • Standard: Shake/stir at room temperature for 2–4 hours.

    • Accelerated: Heat to 40–50°C or add a catalytic amount of acetic acid (1-5%) to catalyze hydrazone formation.

  • Validation: Spot TLC of the supernatant to confirm the disappearance of the aldehyde spot.

  • Filtration: Filter through a fritted cartridge or Celite pad. Rinse the resin with DCM to recover any non-specifically adsorbed product.

  • Result: The filtrate contains your product; the aldehyde remains trapped on the resin.

Module 2: The Bisulfite Wash (Aqueous Workup)

The "Classic" Approach: Utilizing the reversible formation of water-soluble bisulfite adducts.[1] This is highly effective for unhindered aldehydes but requires specific phase-transfer conditions.

Troubleshooting the Bisulfite Wash

Many researchers fail with this method because they treat it like a standard brine wash. The kinetics of adduct formation require a biphasic optimization .

The Chemistry:



The resulting hydroxysulfonate salt is water-soluble and insoluble in organic solvents.
Step-by-Step Protocol (The "Brindle" Method)

Standard extraction often fails because the aldehyde stays in the organic layer and doesn't contact the aqueous bisulfite effectively.

  • Dissolution: Dissolve the crude organic mixture in a water-miscible solvent (e.g., THF, Methanol, or Acetonitrile).[2] Do not start with DCM or Hexanes.

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (

    
    ).
    
    • Ratio: ~1 mL saturated bisulfite per 100 mg of crude material.

    • Agitate vigorously for 3–5 minutes. The mixture should be homogenous or a fine emulsion.

  • Phase Separation:

    • Dilute with water (to dissolve the salt fully).

    • Add the extraction solvent (EtOAc or DCM).

    • Shake and separate.[1][2][3][4] The aldehyde is now trapped in the aqueous layer.

  • Recovery (Optional): If you need to recover the aldehyde (e.g., it was the expensive starting material), treat the aqueous layer with base (NaOH) to pH >10 and extract with ether.

Key Constraint: This method struggles with highly lipophilic or sterically hindered aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) as the equilibrium favors the free aldehyde.

Module 3: Chromatographic Resolution

The "Brute Force" Approach: When chemical methods fail, optimization of the stationary phase is required.

Common Issue: The "Streaking" Aldehyde

Aldehydes often streak on silica gel due to:

  • Oxidation: On-column oxidation to carboxylic acids (which streak).

  • Hemiacetal Formation: Interaction with silanol groups.

Optimization Table: Solvent & Stationary Phase
VariableRecommendationTechnical Rationale
Stationary Phase Neutral Alumina Silica is acidic (pH ~5). Alumina prevents acid-catalyzed degradation or rearrangement of sensitive aldehydes.
Mobile Phase Modifier 1% Triethylamine If using silica, pre-washing the column with 1% TEA/Hexanes neutralizes active sites, reducing tailing.
Loading Technique Liquid Loading (DCM) Dry loading on Celite/Silica exposes the aldehyde to air and surface area, promoting oxidation before the run starts.
Detection Stain: 2,4-DNP UV can be deceptive. 2,4-Dinitrophenylhydrazine stain is specific for aldehydes (yellow/orange spots) and distinguishes them from product.

Decision Logic: Selecting Your Strategy

Use this logic flow to determine the safest purification route for your specific substrate.

DecisionTree Start Start: Crude Mixture with Aldehyde Impurity IsProductAcidSensitive Is Product Acid Sensitive? Start->IsProductAcidSensitive Scavenger Use Polymer Scavenger (PS-TsNHNH₂) IsProductAcidSensitive->Scavenger Yes (Avoid Silica/Acid) IsAldehydeHindered Is Aldehyde Sterically Hindered? IsProductAcidSensitive->IsAldehydeHindered No Chromatography Flash Chromatography (Neutral Alumina) IsAldehydeHindered->Chromatography Yes (Adduct won't form) Bisulfite Bisulfite Wash (Miscible Solvent Protocol) IsAldehydeHindered->Bisulfite No

Figure 2: Decision matrix for aldehyde purification strategies.

Frequently Asked Questions (FAQ)

Q: I tried the bisulfite wash, but my NMR still shows aldehyde peaks. What went wrong? A: You likely performed a standard extraction (Organic solvent + Aqueous Bisulfite). The bisulfite adduct is polar, but the reaction happens at the interface. If the aldehyde is very greasy, it never effectively contacts the bisulfite. Correction: Dissolve your crude oil in 5 mL of Methanol first, then add the bisulfite solution. Once the adduct forms (homogenous phase), then add water and DCM to separate.

Q: Can I use "Trisamine" resin to remove aldehydes? A: Generally, no. Trisamine (PS-Trisamine) is a primary amine scavenger designed to remove electrophiles like acid chlorides, sulfonyl chlorides, and isocyanates. While it can form imines with aldehydes, the reaction is reversible and less stable than the hydrazone formation. Use Sulfonyl Hydrazide resin for aldehydes.

Q: My product is an amine. Will the bisulfite wash remove my product too? A: No, bisulfite is selective for aldehydes and methyl ketones. However, if your product is a water-soluble amine salt, it might partition into the aqueous layer. Ensure your product is in its free-base form (organic soluble) or use the Polymer Scavenging method to avoid aqueous workup entirely.

Q: The aldehyde spot on TLC is very close to my product (ΔRf < 0.1). What now? A: Chemical modification is your best bet here. Treat the crude mixture with Sodium Borohydride (NaBH₄) to reduce the trace aldehyde to an alcohol. Alcohols usually have significantly different polarity (lower Rf) than the parent aldehyde or the amine product, making separation by column chromatography trivial.

References

  • Boucher, M. M., et al. (2017).[2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

  • University of Rochester. "Bisulfite Workup: for Removal of Aldehydes." Department of Chemistry Technical Notes.

  • Sigma-Aldrich. "Solid-Supported Scavengers: p-Toluenesulfonyl hydrazide." Technical Specification Sheet.

  • Biotage. "Strategies for Work-up and Purification using Isolute Scavengers." Biotage Technical Literature.

Sources

Advanced GC Resolution Support Center: Branched Unsaturated Fatty Acids (BUFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BUFA-RES-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Resolving Branched Unsaturated Fatty Acids (BUFAs) is one of the most complex challenges in gas chromatography. Unlike straight-chain saturated fatty acids, BUFAs possess three distinct structural variables that influence retention time:

  • Chain Length (Carbon number).

  • Degree of Unsaturation (Number and position of double bonds).

  • Branching (Iso-, anteiso-, or mid-chain methyl groups).

Standard non-polar columns (e.g., 5% phenyl) fail here because they separate primarily by boiling point. To resolve BUFAs, you must exploit polarizable interactions with the stationary phase. This guide synthesizes advanced protocols for separating these critical pairs.

Module 1: Stationary Phase Selection (The Foundation)

The choice of column is the single most critical variable. For BUFAs, you need a stationary phase that interacts strongly with the pi-electrons of the double bonds and the steric bulk of the branches.

Comparative Analysis of Stationary Phases
FeatureBis-Cyanopropyl Polysiloxane (e.g., HP-88, CP-Sil 88)Ionic Liquid (e.g., SLB-IL111)Polyethylene Glycol (PEG) (e.g., DB-WAX)
Polarity HighExtremely HighModerate-High
Mechanism Dipole-dipole & weak H-bondingMulti-modal (Dipole, H-bond, Pi-Pi)H-bonding
BUFA Application Standard. Excellent for cis/trans separation.[1]Advanced. Best for separating geometric isomers and overlapping branch points.Basic. Good for FAMEs but often fails to resolve critical BUFA pairs.
Temp Limit ~250°C~270°C (Higher stability)~250°C
Recommendation Primary Choice for Routine Analysis Gold Standard for Complex Isomers Not Recommended for BUFAs
Why Ionic Liquids?

Ionic liquid columns (like the SLB-IL111) utilize dicationic or polycationic stationary phases. These phases offer a unique selectivity mechanism involving pi-pi interactions with double bonds that is distinct from traditional polysiloxane phases. This often resolves co-elutions between branched chains (e.g., iso-17:1) and straight-chain neighbors that bis-cyanopropyl columns cannot separate.

Module 2: Derivatization Strategy (The Chemistry)

Crucial Warning: Standard FAMEs (Fatty Acid Methyl Esters) are excellent for quantification but often fail in structural elucidation of BUFAs. The carboxyl fragment in FAMEs rarely carries the charge during Mass Spectrometry (EI), making it difficult to locate the branch or double bond.

Protocol: Picolinyl Ester Derivatization for Structural ID

Use this when you have a resolved peak but cannot identify the branch position.

  • Hydrolysis: Hydrolyze 5 mg of lipid extract with 1 mL 0.5 M KOH in MeOH (80°C, 10 min).

  • Acidification: Add HCl to pH < 2; extract free fatty acids (FFAs) with hexane.

  • Activation: Dissolve dry FFAs in 0.5 mL thionyl chloride (SOCl₂). Incubate at room temp for 2 min. (In fume hood) .

  • Esterification: Evaporate excess SOCl₂ under N₂. Add 1% solution of 3-pyridylcarbinol (picolinyl alcohol) in acetonitrile.

  • Reaction: Incubate at room temp for 5 min.

  • Extraction: Add hexane and water.[2] The picolinyl esters partition into the hexane layer.

Why this works: The nitrogen in the pyridine ring stabilizes the charge during MS fragmentation. This forces radical-induced cleavage along the chain, creating a clear "ladder" of ions. A gap of 14 amu indicates a CH₂; a gap of 28 amu often indicates the branch point.

Module 3: Method Optimization & Visualization

The "Critical Pair" Resolution Workflow

This logic flow dictates how to optimize your physical parameters to separate co-eluting BUFAs.

BUFA_Optimization Start Start: Co-eluting BUFA Peaks Check_Carrier Carrier Gas Selection Start->Check_Carrier H2_Flow Switch to Hydrogen (Higher Optimal Velocity) Check_Carrier->H2_Flow If using He Temp_Prog Modify Temp Program Check_Carrier->Temp_Prog If H2 already used Isothermal Insert Isothermal Hold (±20°C around elution) Temp_Prog->Isothermal Resolution < 1.5 Column_Swap Change Selectivity Isothermal->Column_Swap Still Co-eluting Ionic_Liquid Switch to SLB-IL111 (Pi-Pi Interaction) Column_Swap->Ionic_Liquid Critical Pair Persists

Caption: Decision matrix for resolving co-eluting branched unsaturated fatty acids. Prioritize carrier gas efficiency before altering stationary phase selectivity.

Module 4: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" appearing after my major BUFA peak. Is this an isomer?

Diagnosis: Likely Thermal Degradation or Carryover .

  • Mechanism: Unsaturated fatty acids are prone to oxidation. If your injector is too hot (>250°C) or the liner is dirty, double bonds can oxidize or migrate, creating artifacts.

  • The Fix:

    • Lower inlet temperature to 230°C.

    • Use a deactivated glass wool liner (or wool-free) to minimize active sites.

    • Check the "Ghost Peak" mass spectrum. If it shows m/z 149 (phthalate), it is a plasticizer contaminant, not a lipid.

Q2: My peaks are tailing significantly. How do I fix this?

Diagnosis: Activity in the flow path or Column Overload .

  • Test: Inject a neutral hydrocarbon standard (e.g., C18 alkane).

    • If C18 tails: The problem is physical (bad column cut, poor installation, dead volume).

    • If C18 is symmetrical but BUFA tails: The problem is chemical (active sites in liner/column interacting with the ester/acid group).

  • The Fix: Trim 10-20 cm from the front of the column (guard column recommended). Re-deactivate the liner.

Q3: I cannot separate iso-17:1 from anteiso-17:1.

Diagnosis: These are Geometric/Positional Isomers with nearly identical boiling points.

  • The Fix: You must use an Isothermal Hold .

    • Protocol: Ramp quickly to 140°C, then ramp at 2°C/min to 160°C, and hold for 15-20 minutes .

    • Why: At a constant temperature, the slight difference in polarity interaction (interaction entropy) becomes the dominant separation force, rather than volatility.

References

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from

  • Sigma-Aldrich (Supelco). (2021). Ionic Liquid GC Columns: Introduction and Applications. Retrieved from

  • Christie, W. W. (2016). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS.[2][3] PubMed. Retrieved from

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from

  • Fanali, C., et al. (2021).[4] The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters.[5] MDPI Molecules. Retrieved from

Sources

Selecting stabilizing agents for long-term storage of unsaturated acids

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Long-term Storage & Stabilization Protocols for Unsaturated Acids
Introduction: The "Unsaturation" Dichotomy

Welcome to the Stability Lab. If you are reading this, you are likely facing a degradation issue with an unsaturated acid. Before we proceed, we must distinguish the nature of your acid, as the stabilization rules are diametrically opposed.

Unsaturated acids generally fall into two categories in drug development:

  • Reactive Monomers (e.g., Acrylic Acid, Methacrylic Acid): These degrade via polymerization .

    • Critical Rule: They often require oxygen to remain stable.

  • Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid): These degrade via lipid peroxidation (rancidity) .

    • Critical Rule: They require the absence of oxygen to remain stable.

Warning: Applying "Track B" protocols (inert gas purging) to "Track A" acids can lead to dangerous, explosive polymerization. Use the Diagnostic Triage below immediately.

Module 1: Diagnostic Triage

Use this decision matrix to determine your stabilization strategy.

G Start Identify Your Acid Type TypeA Type A: Short Chain / Reactive (Acrylic, Crotonic, Methacrylic) Start->TypeA High Vapor Pressure / Acrid Smell TypeB Type B: Long Chain / Fatty (Linoleic, Oleic, Arachidonic) Start->TypeB Oily / Viscous / Mild Smell RiskA Risk: Spontaneous Polymerization TypeA->RiskA RiskB Risk: Oxidative Rancidity TypeB->RiskB ActionA Protocol: Aerobic Inhibition (MEHQ + Dissolved Oxygen) RiskA->ActionA FailA CRITICAL ERROR: Nitrogen Purging disables MEHQ ActionA->FailA ActionB Protocol: Anaerobic Scavenging (BHT/Tocopherol + Argon Purge) RiskB->ActionB FailB CRITICAL ERROR: Trace metals catalyze oxidation ActionB->FailB

Figure 1: Stabilization Logic Flow. Note the opposing requirements for Oxygen.

Module 2: Stabilizer Selection Matrix

Select the appropriate agent based on your acid type.

Table 1: Reactive Monomer Stabilizers (Type A)

Target: Prevention of Polymerization[1][2]

AgentFull NameTypical Conc.MechanismCritical Requirement
MEHQ Hydroquinone monomethyl ether200 ppmRadical Scavenging (Peroxy)MUST have dissolved Oxygen (5-21%) to function [1].
PTZ Phenothiazine100-500 ppmAnaerobic Radical TrapWorks in low oxygen, but can discolor product (green/red).
HQ Hydroquinone50-100 ppmRadical ScavengingLess soluble than MEHQ; effective but older technology.
Table 2: Fatty Acid Antioxidants (Type B)

Target: Prevention of Lipid Peroxidation

AgentFull NameTypical Conc.MechanismNotes
BHT Butylated hydroxytoluene0.01% - 0.1%Chain-breaking (H-donor)Synthetic. Highly stable. Standard for sample prep (Folch) [2].
α-Tocopherol Vitamin E0.05% - 1.0%Chain-breaking (H-donor)Natural. Effective for in-vivo relevant samples.
Ascorbyl Palmitate Vitamin C Ester0.02%Oxygen ScavengerSynergistic with Tocopherols.
Module 3: Technical Deep Dive & Troubleshooting
Scenario A: The "Acrylic" Paradox (MEHQ Failure)

User Complaint: "I stored my Acrylic Acid under pure Nitrogen to protect it, but it polymerized into a solid block."

Root Cause: You have disabled your stabilizer. MEHQ (Monomethyl ether of hydroquinone) is not a direct radical scavenger.[3] It reacts with the peroxy radical, which is only formed when a primary carbon radical reacts with Oxygen.[3]

  • No Oxygen = No Peroxy Radical = MEHQ ignores the chain reaction.

The Fix:

  • Aeration: Ensure the storage headspace contains 5-21% Oxygen (Dry Air).

  • Temperature: Store between 15°C and 25°C. Do not freeze acrylic acid without careful thawing protocols, as the inhibitor concentrates in the liquid phase, leaving the solid crystals unprotected (crystallization separation).

MEHQ cluster_0 Stabilization Cycle Radical Free Radical (R•) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Required) Poly RUNAWAY POLYMERIZATION Radical->Poly No Oxygen present Oxygen Dissolved O2 Stable Stable Non-Radical Product Peroxy->Stable + MEHQ MEHQ MEHQ Inhibitor

Figure 2: The MEHQ Mechanism requiring Oxygen intervention [1].

Scenario B: The "Rancid" Fatty Acid (PUFA Oxidation)

User Complaint: "My Linoleic Acid turned yellow and smells grassy despite being in the fridge."

Root Cause: Auto-oxidation (Lipid Peroxidation).[4] The methylene bridges in PUFAs are highly reactive. Once a radical forms, it creates a chain reaction.

  • Catalysts: Light, Heat, and Trace Metals (Iron/Copper).

The Fix:

  • Argon Flush: Nitrogen is lighter than air and can leak out. Argon is heavier than air and forms a better "blanket" over the liquid surface [3].

  • Chelation: If using a solvent system, add 0.1 mM EDTA to bind trace metals.

  • Correct Stabilizer: Add BHT (0.1% w/w).

Module 4: Experimental Protocols
Protocol 1: Preparation of Stabilized Fatty Acid Stocks

For protecting Arachidonic or Linoleic Acid.

  • Solubility Check: BHT is insoluble in water. Prepare a 100x Stock Solution in Ethanol or Chloroform.

    • Recipe: Dissolve 100 mg BHT in 10 mL Ethanol (10 mg/mL).

  • Aliquot:

    • Add 10 µL of BHT stock per 1 mL of Fatty Acid (Final conc: ~0.01-0.1%).

  • Evaporation (If neat acid is required):

    • If the solvent interferes with your assay, evaporate the Ethanol under a gentle stream of Nitrogen. The BHT will remain co-solubilized in the fatty acid.

  • Storage:

    • Flush vial headspace with Argon for 30 seconds.

    • Seal tightly with parafilm.

    • Store at -20°C (Short term) or -80°C (Long term > 6 months) [4].

Protocol 2: The Rapid Peroxide Check (Qualitative)

Use this to validate if your stabilizer is still working.

  • Reagents: Potassium Iodide (KI) saturated solution; Glacial Acetic Acid/Chloroform (3:2 v/v).

  • Method:

    • Dissolve 1 drop of your unsaturated acid in 1 mL of the Acetic Acid/Chloroform mix.

    • Add 50 µL of saturated KI solution.

    • Shake for 1 minute.

  • Interpretation:

    • No Color: Fresh / Stable.

    • Faint Yellow: Early oxidation (Use immediately).

    • Dark Brown/Purple: High Peroxide Value (Discard). Iodine has been liberated by peroxides.

References
  • RSC Publishing. "Inhibition of acrylic acid and acrylate autoxidation." Reaction Chemistry & Engineering. Available at: [Link]

  • National Institutes of Health (NIH). "Comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene (BHT vs Vit E)." Clinical Orthopaedics and Related Research. Available at: [Link]

  • ResearchGate. "Stability of unsaturated methyl esters of fatty acids on surfaces (Silica vs Glass)." Available at: [Link]

Sources

Validation & Comparative

Cross-Validation Protocol: Bridging GC-FID and GC-MS Quantitative Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lifecycle of an analytical method, a common strategic pivot is the transfer of a method from Gas Chromatography-Mass Spectrometry (GC-MS) to Gas Chromatography-Flame Ionization Detection (GC-FID). While GC-MS is the gold standard for identification (selectivity) , GC-FID remains the workhorse for quantification (robustness) due to its superior linear dynamic range (


), stability, and "carbon-counting" universality.

This guide provides a rigorous, data-driven protocol to cross-validate these two detection methods. The goal is not merely to show they "correlate," but to statistically prove they yield equivalent quantitative results, allowing for seamless method transfer in regulated environments (GMP/GLP).

Theoretical Framework: The Divergence of Detection

To validate concordance, one must first understand where these detectors diverge. The primary source of quantitative error during transfer is the difference in Linear Dynamic Range (LDR) and Response Factors .

FeatureGC-FID (The "Burn" Counter)GC-MS (The Ion Counter)
Mechanism Combustion of C-H bonds generates current. Response is proportional to carbon mass.[1]Ionization (EI/CI) and filtration (Quadrupole/TOF). Response depends on ionization cross-section.
Linearity Excellent (


). Hard to saturate.
Limited (


). Detector saturation is common at high concentrations.
Selectivity Low. Relies entirely on chromatographic resolution (Retention Time).High. Deconvolutes co-eluting peaks via m/z.
Bias Risk Positive Bias: Co-eluting impurities are summed into the peak area.Negative Bias: Saturation at peak apex clips the signal; Ion suppression (rare in EI, common in CI).

Strategic Workflow: The "Bridge" Protocol

The following workflow illustrates the decision matrix for developing the method on MS and transferring it to FID.

MethodTransfer Start Method Inception MS_Dev Step 1: GC-MS Development (Establish Selectivity & Peak Purity) Start->MS_Dev Decision Is Peak Purity > 99%? MS_Dev->Decision Refine Refine Gradient/Column Decision->Refine No FID_Setup Step 2: GC-FID Setup (Match Column & Phase Ratio) Decision->FID_Setup Yes Refine->MS_Dev Bridge_Exp Step 3: The 'Bridge' Experiment (Parallel Injection of n=30 Samples) FID_Setup->Bridge_Exp Stats Step 4: Statistical Analysis (Bland-Altman & t-test) Bridge_Exp->Stats

Figure 1: The "Bridge" Protocol ensures that selectivity is established by MS before robustness is validated by FID.

Experimental Protocol

The "Bridge" Internal Standard

Crucial Insight: Do not use deuterated internal standards (e.g., Toluene-d8) for the FID leg of the validation.

  • Why? Deuterated compounds are expensive and, while they co-elute perfectly in MS, they offer no detection advantage in FID.

  • Recommendation: Use a Structural Analog (e.g., 2-Fluorotoluene or a chlorinated homolog) that responds well on both detectors and has a distinct retention time.

Instrument Configuration

To ensure validity, the chromatographic path must be identical.

  • Column: Identical dimensions and stationary phase (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Inlet: Split ratio may need adjustment. FID can handle lower split ratios (more mass) without saturation, but for cross-validation, keep split ratios identical initially to eliminate discrimination bias.

Validation Sequence

Run the following sequence on both instruments using the same prepared vials (if stability permits) or parallel preparations.

  • System Suitability: 5 injections of Standard (Check %RSD).

  • Linearity Curve: 5 levels spanning 50% to 150% of target concentration.

  • Samples: Minimum of 20-30 discrete samples (not replicates of one) covering the analytical range.

Data Presentation & Acceptance Criteria

Do not rely solely on the Correlation Coefficient (


). Two methods can have 

and still have a 20% bias (slope

1).
Table 1: Comparative Validation Parameters
ParameterGC-MS (SIM Mode)GC-FIDAcceptance Criteria (Bridge)
Linearity (

)


Both pass individual criteria.
Precision (n=6)

RSD

RSD
FID precision

MS precision.
LOD (S/N > 3) 0.01 ppm0.05 ppmMS is typically more sensitive; ensure FID LOQ < Reporting Threshold.
Response Factor Variable (needs frequent cal)Stable (Carbon-based)N/A (Method specific).
Table 2: Cross-Validation Statistics (The "Truth" Test)
Statistical TestPurposeAcceptance Limit
Paired t-test Detects constant bias between means.

(No significant difference).
Slope (Regression) Measures proportional bias.

(Confidence interval must include 1.0).
Bland-Altman Bias Visualizes agreement across range.[2]Mean bias

SD should be within

of target value.

Troubleshooting Discrepancies

When the numbers don't match, the direction of the error reveals the root cause. Use this logic map to diagnose the failure.

Troubleshooting Discrepancy Discrepancy Detected (|FID - MS| > 5%) Check_Dir Check Direction of Bias Discrepancy->Check_Dir FID_High FID Result > MS Result Check_Dir->FID_High MS_High MS Result > FID Result Check_Dir->MS_High Coelution Root Cause: Co-elution FID sums impurity + analyte. MS (SIM) only sees analyte. FID_High->Coelution Low Conc. Saturation Root Cause: MS Saturation Analyte conc. exceeds MS linear range. FID remains linear. FID_High->Saturation High Conc. Matrix Root Cause: Matrix Enhancement Active sites in MS source/inlet protect analyte (rare in GC). MS_High->Matrix Integration Root Cause: Integration Error Check baseline settings. MS_High->Integration

Figure 2: Diagnostic logic for resolving quantitative mismatch between detectors.

Mechanistic Explanation of Discrepancies
  • FID > MS (The "Impurity" Trap): This is the most common failure mode. The MS, operating in SIM (Selected Ion Monitoring) mode, is "blind" to a co-eluting impurity that has a different mass spectrum. The FID, however, burns everything.

    • Fix: Re-optimize the GC ramp to separate the peak, or use the MS for specificity and the FID for total purity assays.

  • FID > MS (The "Saturation" Trap): At high concentrations, the MS detector (electron multiplier) saturates and the response curve flattens. The FID remains linear.[1]

    • Fix: Dilute samples or use the FID for high-concentration assays.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4][5] Provides the global regulatory framework for specificity, linearity, and accuracy. [Link]

  • Bland, J. M., & Altman, D. G. Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. (1986).[5] The foundational paper for the Bland-Altman plot, essential for proving method equivalence. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Guidelines on cross-validation requirements when changing detection methods. [Link]

  • European Bioanalysis Forum. ICH M10 Cross Validation & Documentation.[2] (2019).[1][6] Discusses the application of Bland-Altman in modern bioanalytical cross-validation. [Link]

Sources

Benchmarking synthetic routes for atom economy and green chemistry metrics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Yield

For decades, "Yield" was the singular deity of organic synthesis. If a reaction hit 95% yield, it was deemed a success, regardless of the 20 liters of solvent and 500 grams of silica gel required to isolate 1 gram of product.

In modern drug development, this paradigm has shifted. We now operate under the constraints of Process Mass Intensity (PMI) and Atom Economy (AE) .[1] A route that delivers 99% yield but generates 500 kg of waste per kg of API (Active Pharmaceutical Ingredient) is no longer viable for scale-up.

This guide benchmarks two distinct approaches to the most common reaction in medicinal chemistry: Amide Bond Formation .[2] We will compare a standard high-performance coupling reagent (HATU ) against a green catalytic method (Boronic Acid Catalysis ).

The Metrics Framework

To objectively compare routes, we must define our yardsticks. We move beyond simple yield to mass-based metrics.[1][3]

MetricDefinitionSignificance
Atom Economy (AE)

Theoretical maximum efficiency. Measures how many atoms from reactants end up in the product.[4] (Trost, 1991)
Reaction Mass Efficiency (RME)

Practical efficiency. Accounts for yield and excess reagents, but excludes solvents.
Process Mass Intensity (PMI)

The industry standard (ACS GCI). It captures the true environmental cost, including the solvent load which typically constitutes ~80% of waste.
Visualizing the Decision Logic

The following decision tree illustrates how a Process Chemist should select a route based on these metrics.

RouteSelection Start Target Molecule Identification Retro Retrosynthetic Analysis Start->Retro Screen Route Screening Retro->Screen CheckAE Check Atom Economy (AE) Is AE > 70%? Screen->CheckAE GreenRoute Prioritize Catalytic/Direct Route CheckAE->GreenRoute Yes TradRoute Select Activated Reagent Route (HATU/EDC) CheckAE->TradRoute No (Stoichiometric Byproducts) CheckSolv Solvent Intensity Check Can it run concentrated (>0.5M)? CheckSolv->TradRoute No (High Dilution Required) Opt Optimize PMI (Recycle solvent, reduce workup) CheckSolv->Opt Yes GreenRoute->CheckSolv TradRoute->CheckSolv Scale Scale-Up Candidate Opt->Scale

Figure 1: Decision logic for selecting synthetic routes based on green chemistry metrics.

Case Study: Synthesis of N-benzyl-2-phenylacetamide

We will benchmark the synthesis of a standard amide using Phenylacetic Acid and Benzylamine.

Route A: The "Reliable" Method (HATU Coupling)

Mechanism: Activation of the carboxylic acid via a uronium salt (HATU), requiring a stoichiometric base (DIPEA).

  • Pros: Extremely fast (<1 hour), works on difficult substrates, high yield.

  • Cons: Poor atom economy.[5] The HATU molecule (MW ~380) is entirely waste. Requires chromatography or extensive washing to remove urea byproducts.

Route B: The "Green" Method (Boronic Acid Catalysis)

Mechanism: Direct condensation catalyzed by 2-Fluorophenylboronic acid. The catalyst forms a mixed anhydride-like active species that reacts with the amine.

  • Pros: Water is the only stoichiometric byproduct. Catalyst is recoverable.[6]

  • Cons: Slower (12-24 hours), requires water removal (Dean-Stark or molecular sieves), requires heat (Reflux).

Experimental Protocols (Self-Validating)

Protocol A: HATU Mediated Synthesis

Note: This protocol prioritizes isolation purity to ensure valid metric calculation.

  • Setup: To a 25 mL round-bottom flask, add Phenylacetic acid (136 mg, 1.0 mmol), HATU (380 mg, 1.0 mmol), and DIPEA (0.35 mL, 2.0 mmol) in DMF (5 mL).

  • Reaction: Stir at room temperature for 5 minutes. Add Benzylamine (109 µL, 1.0 mmol). Stir for 1 hour.

  • Workup (The Waste Generator):

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with 1M HCl (2 x 10 mL), Sat. NaHCO3 (2 x 10 mL), and Brine (10 mL).

    • Dry over MgSO4 (1 g), filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc) is often required to remove tetramethylurea byproducts completely, though we will assume simple extraction is sufficient for this benchmark.

Protocol B: Boronic Acid Catalyzed Synthesis

Note: This protocol relies on thermodynamic water removal.

  • Setup: To a 25 mL round-bottom flask equipped with a Dean-Stark trap (or activated 4Å molecular sieves), add Phenylacetic acid (136 mg, 1.0 mmol), Benzylamine (109 µL, 1.0 mmol), and 2-Fluorophenylboronic acid (14 mg, 0.1 mmol, 10 mol%).

  • Solvent: Add Toluene (5 mL).

  • Reaction: Heat to reflux (110 °C) for 16 hours.

  • Workup:

    • Cool to room temperature. The product often crystallizes out (or concentrate to 1 mL and add Hexane).

    • Filter the solid. Wash with cold Toluene (2 mL) and Hexane (5 mL).

    • Note: The filtrate contains the catalyst, which can be recycled.

Mechanistic Comparison

Understanding the mechanism explains the difference in Atom Economy.

Mechanism cluster_0 Route A: HATU (Stoichiometric Waste) cluster_1 Route B: Boronic Acid (Catalytic) Acid_A Carboxylic Acid Act_Ester Activated Ester Acid_A->Act_Ester + HATU/Base HATU HATU Reagent (High MW) Urea Urea Byproduct (WASTE) HATU->Urea Amide_A Amide Product Act_Ester->Amide_A + Amine Acid_B Carboxylic Acid Active_Cat Acyloxyboronate Intermediate Acid_B->Active_Cat + Cat Cat Boronic Acid Cat. Water H2O (Benign Byproduct) Active_Cat->Water Amide_B Amide Product Active_Cat->Amide_B + Amine Amide_B->Cat Regenerated

Figure 2: Mechanistic comparison showing the stoichiometric waste generation of HATU versus the catalytic cycle of Boronic Acid.

Data Analysis & Benchmarking

We assume a 90% isolated yield for both reactions to isolate the impact of the reagents and solvents.

Table 1: Quantitative Metrics Comparison
ParameterRoute A (HATU)Route B (Catalytic)Analysis
Reagents Mass Acid (136) + Amine (107) + HATU (380) + DIPEA (258) = 881 mg Acid (136) + Amine (107) + Cat (14) = 257 mg HATU route uses 3.4x more mass in reagents.
Atom Economy


Route B is superior. Route A wastes 75% of atoms input.
Solvent Input Reaction (4.7g) + Workup (27g) + Wash (30g)

61.7 g
Reaction (4.3g) + Wash (4g)

8.3 g
Route A requires massive solvent volumes for extraction.
PMI


Route B is ~7x greener.

Note: PMI calculations assume a 90% yield (202 mg product). Solvent densities approximated: DMF (0.944), EtOAc (0.902), Toluene (0.867).

Conclusion and Recommendation

While Route A (HATU) offers "plug-and-play" convenience for small-scale discovery where speed is the only metric, it is unsustainable for scale-up. The PMI of 310 is unacceptable in modern process chemistry.

Route B (Boronic Acid) demonstrates the power of Green Chemistry. By switching to a catalytic cycle:

  • Atom Economy jumps from 25% to 92%.

  • PMI drops by a factor of 7.

  • Workup is simplified to filtration, removing the need for energy-intensive solvent distillations.

Recommendation: For initial library synthesis (mg scale), HATU remains useful for its high success rate. However, for any reaction exceeding 1 gram or for identified lead compounds, the Boronic Acid Catalytic route (or T3P/Enzymatic alternatives) must be prioritized to meet sustainability and cost targets.

References

  • Trost, B. M. (1991).[4][7] The atom economy—a search for synthetic efficiency.[7][8][9] Science, 254(5037), 1471–1477.[7] Link

  • Sheldon, R. A. (1992). Organic synthesis—past, present and future. Chemistry & Industry, (23), 903–906. (Origin of the E-Factor).
  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI) Tool.[10][11][12] American Chemical Society.[11] Link

  • Fennie, M. W., & Roth, J. M. (2016).[8] Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788–1793. Link

  • Sheppard, T. D., & Whiting, A. (2018).[6] Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 16, 8923-8931. Link

Sources

A Senior Application Scientist's Guide to Isotope Ratio Mass Spectrometry (IRMS) for Natural vs. Synthetic Validation

Author: BenchChem Technical Support Team. Date: February 2026

In an era where the demand for natural products in the pharmaceutical, food, and fragrance industries is at an all-time high, the economic incentive for fraudulent substitution with cheaper, synthetic analogues has escalated.[1] For researchers, scientists, and drug development professionals, the ability to definitively verify the origin and authenticity of a compound is not merely a quality control measure; it is a critical component of ensuring product safety, efficacy, and regulatory compliance. This guide provides an in-depth exploration of Isotope Ratio Mass Spectrometry (IRMS), a powerful analytical technique that serves as a gold standard for distinguishing between natural and synthetic molecules.[1]

We will delve into the fundamental principles of IRMS, compare its capabilities with other analytical methods, and provide detailed, field-proven experimental protocols. The objective is to equip you with the necessary knowledge to implement and interpret IRMS data for robust natural versus synthetic validation.

The Core Principle: Unmasking Origin Through Isotopic Fingerprints

At the heart of IRMS lies the concept of stable isotope fractionation.[2] Elements such as carbon (¹³C/¹²C), hydrogen (²H/¹H), nitrogen (¹⁵N/¹⁴N), and oxygen (¹⁸O/¹⁶O) exist in nature as a mixture of stable isotopes.[1] The relative abundance of these isotopes in a given compound is not random; it is a direct consequence of the physical and biochemical pathways involved in its formation.[2][3]

Natural products derive their elemental building blocks from their environment and the specific enzymatic processes of the host organism.[2] These biological processes exhibit kinetic isotope effects, where reactions involving lighter isotopes proceed at slightly faster rates than those with heavier isotopes, leading to a characteristic isotopic signature or "fingerprint."[4]

Synthetic pathways, on the other hand, typically start from petroleum-derived precursors and involve chemical reactions under conditions that result in a different pattern of isotopic fractionation.[1] This fundamental difference in the isotopic composition between natural and synthetic versions of the same molecule, which are chemically identical, is what IRMS measures with exceptional precision.[1][5]

Comparative Analysis: IRMS vs. Other Techniques

While various analytical methods are employed for product authentication, IRMS offers a unique and often definitive solution. The following table compares IRMS with other common techniques.

TechniquePrinciple of DifferentiationAdvantagesLimitations
Isotope Ratio Mass Spectrometry (IRMS) Measures the ratio of stable isotopes (e.g., ¹³C/¹²C), which differs between natural and synthetic products due to distinct formation pathways.[1]Provides a fundamental, often unambiguous distinction based on origin. Highly precise and sensitive to subtle isotopic variations.[5]Destructive to the sample.[6] Can be more expensive and require specialized expertise compared to other methods.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their physicochemical properties (e.g., polarity, size).[7]Excellent for quantifying known compounds and detecting impurities. Widely available and versatile.Cannot distinguish between natural and synthetic versions of the same molecule as they have identical chemical structures and retention times.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and identifies them based on their mass spectra.[8]Highly sensitive for identifying and quantifying volatile and semi-volatile compounds. Provides structural information.Like HPLC, it cannot differentiate between natural and synthetic isomers that have the same mass spectrum.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups in a molecule based on the absorption of infrared radiation.[9]Rapid, non-destructive, and can be used for screening.Provides information on chemical structure but cannot distinguish between natural and synthetic sources of the same compound.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound.[11]Excellent for structural elucidation and purity assessment. SNIF-NMR can provide site-specific isotopic information.[1]Generally less sensitive than mass spectrometry. While SNIF-NMR is powerful, it can be complex and expensive.

The IRMS Workflow: From Sample to Isotopic Fingerprint

The journey from a bulk sample to a definitive isotopic signature involves a meticulous and validated workflow. The following diagram illustrates the key stages of a typical IRMS analysis.

IRMS_Workflow cluster_prep Sample Preparation cluster_analysis IRMS Analysis cluster_data Data Processing Sample Bulk Sample Homogenization Homogenization Sample->Homogenization Grinding/Milling Conversion Conversion to Gas Homogenization->Conversion Combustion/Pyrolysis Inlet Inlet System (e.g., GC, EA) Conversion->Inlet IonSource Ion Source Inlet->IonSource Introduction MassAnalyzer Magnetic Sector Mass Analyzer IonSource->MassAnalyzer Ionization & Acceleration Detector Faraday Cup Detectors MassAnalyzer->Detector Separation by m/z DataAcquisition Data Acquisition Detector->DataAcquisition IsotopeRatio Isotope Ratio Calculation DataAcquisition->IsotopeRatio Comparison Comparison to Standards IsotopeRatio->Comparison Result Origin Validation Comparison->Result

Caption: A generalized workflow for Isotope Ratio Mass Spectrometry analysis.

Experimental Protocol: Compound-Specific Isotope Analysis (CSIA) of a Pharmaceutical Compound

This protocol outlines a validated method for determining the carbon isotope ratio (δ¹³C) of a target compound to differentiate between its natural and synthetic origins.[12]

1. Sample Preparation and Extraction:

  • Objective: To isolate the compound of interest from the sample matrix and prepare it for analysis.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the homogenized sample material.[13]

    • Perform a solvent extraction appropriate for the target analyte. For example, use ethyl acetate for a moderately polar compound.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Purify the target compound using solid-phase extraction (SPE) or preparative HPLC if necessary to remove interfering matrix components.

    • Dissolve the purified analyte in a suitable solvent for GC injection.

2. GC-C-IRMS Instrumentation and Conditions:

  • Objective: To separate the target compound from other components and convert it to CO₂ for isotopic analysis.[14]

  • Instrumentation: A gas chromatograph (GC) coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer (GC-C-IRMS).

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless mode at 280°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Combustion Interface:

    • The GC eluent is passed through a ceramic tube containing copper oxide/platinum/nickel wires at approximately 950°C to quantitatively combust the organic compound into CO₂ and water.

    • A water trap (e.g., Nafion membrane) removes the water before the gas stream enters the IRMS.[15]

3. IRMS Data Acquisition and Processing:

  • Objective: To measure the ion beams corresponding to the different isotopologues of CO₂ and calculate the isotope ratio.[16]

  • Procedure:

    • The IRMS simultaneously measures the ion currents of m/z 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O).[16]

    • The raw data is processed to correct for the contribution of ¹⁷O to the m/z 45 signal.

    • The ¹³C/¹²C ratio of the sample is compared to that of a calibrated reference gas (CO₂) that is pulsed into the mass spectrometer during the analysis.

    • The final result is expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.[17]

4. Data Interpretation and Validation:

  • Objective: To determine the origin of the compound by comparing its δ¹³C value to established ranges for natural and synthetic products.

  • Procedure:

    • Analyze certified reference materials with known δ¹³C values to ensure the accuracy and precision of the measurement.

    • Analyze authentic samples of the natural product from various geographical origins to establish a typical δ¹³C range.[18]

    • Analyze known synthetic versions of the compound to determine their characteristic δ¹³C range.

    • Compare the δ¹³C value of the unknown sample to these established ranges. A value falling within the synthetic range is strong evidence of adulteration or a synthetic origin.

Case Study: Validation of Vanillin Origin

Vanillin is a classic example where IRMS is used to combat adulteration. Natural vanillin, extracted from vanilla beans, is significantly more expensive than synthetic vanillin produced from petrochemical precursors or lignin.

Sample TypeTypical δ¹³C (‰ vs. VPDB)Inference
Natural Vanillin (from Vanilla planifolia)-18.0 to -22.0The C3 photosynthetic pathway of the vanilla orchid results in this characteristic isotopic signature.
Synthetic Vanillin (from guaiacol)-27.0 to -32.0The petroleum-derived starting material and chemical synthesis process lead to a more depleted ¹³C value.
Synthetic Vanillin (from lignin)-26.0 to -29.0Derived from a C3 plant source (wood), but the chemical processing alters the final isotopic signature compared to natural vanillin.
Unknown Sample A -20.5 Consistent with natural origin.
Unknown Sample B -29.8 Indicative of synthetic origin.

The clear separation in δ¹³C values allows for unambiguous identification of the vanillin's source.[5]

Conclusion: An Indispensable Tool for Authenticity

Isotope Ratio Mass Spectrometry provides an unparalleled level of certainty in the validation of natural versus synthetic products. By revealing the inherent isotopic fingerprint imparted by a molecule's formational history, IRMS offers a definitive analytical solution where other techniques fall short. For researchers, scientists, and drug development professionals committed to product integrity, mastering the principles and application of IRMS is not just an analytical advantage—it is a scientific necessity. The methodologies outlined in this guide provide a robust framework for implementing this powerful technique, ensuring the authenticity and quality of natural products in a competitive and often deceptive market.

References

  • Food Science & Technology. (2025, June 17). Isotope Ratio Mass Spectrometry (IRMS): Tracing Origins and Authenticity in Food and Environmental Samples. Retrieved from [Link][5]

  • BOC Sciences. (2024, July 28). Isotope Ratio Mass Spectrometry - How to Identify Isotopes. YouTube. Retrieved from [Link]

  • Kelly, S. D., & Heaton, K. (2005). The natural fingerprint of stable isotopes—use of IRMS to test food authenticity. Biotechnology Journal, 5(5), 534-539.
  • Jasonek, J., & Jasonek, J. (2014). Isotope Ratio Mass Spectrometry. Mass Spectrometry, 3(S0032).

  • Vogl, J., & Pritzkow, W. (2010). Advances in Isotope Ratio Mass Spectrometry and Required Isotope Reference Materials. Journal of the Mass Spectrometry Society of Japan, 58(1), 1-13.[17]

  • Zhao, L., et al. (2019). Application of isotope ratio mass spectrometry (IRMS) in the geographical determination of selected herbs. Food Research International, 120, 544-553.[19]

  • Enviro Wiki. (2022, April 26). Compound Specific Isotope Analysis (CSIA). Retrieved from [Link][12]

  • Dunn, P. J. H., Brodie, C., Strak, E., & Carter, J. F. (Eds.). (2025). Good practice guide for isotope ratio mass spectrometry (3rd ed.). FIRMS.[15]

  • Forensic Isotope Ratio Mass Spectrometry (FIRMS) Network. (2011).
  • Forensic Isotope Ratio Mass Spectrometry (FIRMS) Network. (2018).
  • Li, H., et al. (2022). An Improved Cr-EA-IRMS Method for the Effective Determination of the Hydrogen Isotopes in Coal Samples. Frontiers in Earth Science, 10, 868960.[20]

  • National Measurement Laboratory. (2023, October 3). IR-MS for food authentication analysis. YouTube. Retrieved from [Link][18]

  • Länger, R. (2015). Authenticity Control of Natural Products by Stable Isotope Ratio Analysis. In Challenges in Molecular Structure Determination (pp. 231-255). Springer, Cham.[8]

  • SiREM. (2024, August 12). CSIA. Retrieved from [Link][21]

  • Dadarlat, M., et al. (2025, May 7). Comparative analysis of conventional and IRMS techniques for honey adulteration detection in accordance with ISIRI standards. Food Chemistry, 434, 137453.[22]

  • Perini, M., Pianezze, S., & Bontempo, L. (2024). Stable Isotope Ratio Mass Spectrometry and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance applications to discriminate between synthetic and natural analogs: A review. Trends in Analytical Chemistry, 180, 117966.[1]

  • The University of British Columbia. (n.d.). Sample Preparation | Stable Isotope Facility. Retrieved from [Link][13]

  • Kendall, C., & Caldwell, E. A. (1998). Chapter 2: Fundamentals of Isotope Geochemistry. In C. Kendall & J. J. McDonnell (Eds.), Isotope Tracers in Catchment Hydrology (pp. 51-86). Elsevier Science B.V.[23]

  • Al-Mala, A. A. (2017). Determination of Common Adulterants in Herbal Medicine and Food Samples using Core-shell Column Coupled to Tandem Mass Spectrometry. Journal of Chromatographic Science, 55(3), 314-321.[7]

  • International Atomic Energy Agency. (n.d.). IAEA TECDOC SERIES. Retrieved from [Link]

  • Young, E. D., et al. (2022). Stable-Isotope Fractionations by Cosmochemical and Geochemical Processes. In Cosmochemistry (pp. 165-191). Cambridge University Press.[4]

  • U.S. Environmental Protection Agency. (n.d.). Guide for Assessing Biodegradation and Source Identification of Organic Ground Water Contaminants using Compound Specific Isotope Analysis (CSIA). Retrieved from [Link][14]

  • Postu, P. A., et al. (2020). Detection of adulterants by FTIR and GC-MS in herbal slimming food supplements. Revista de Chimie, 71(1), 232-241.[10]

  • Janssens, G., et al. (2013). Use of isotope ratio mass spectrometry to differentiate between endogenous steroids and synthetic homologues in cattle: a review. Analytica Chimica Acta, 771, 1-11.[24]

  • von der Heyden, B., et al. (2020). Stable Isotope Fractionation of Metals and Metalloids in Plants: A Review. Frontiers in Plant Science, 11, 572343.[2]

  • University of California, Davis. (2021, September 16). Compound-Specific Stable Isotope Analysis (CSIA). Retrieved from [Link][25]

  • Al-Kuraishy, H. M., et al. (2022). Detection of Adulterants in Herbal Weight Loss Supplements. Molecules, 27(19), 6237.[26]

  • Postu, P. A., et al. (2020). Detection of adulterants by FTIR and GC-MS in herbal slimming food supplements. Revista de Chimie, 71(1), 232-241.[9]

  • Tersus Environmental. (n.d.). Compound-Specific Isotope Analysis. Retrieved from [Link][27]

  • Hunkeler, D., et al. (2008). Stable isotope fractionation to investigate natural transformation mechanisms of organic contaminants: principles, prospects and limitations. Journal of Environmental Monitoring, 10(10), 1144-1153.[28]

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Safety Operating Guide

2-Pentenoic acid, 4-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Strategy

Substance: 4-Methyl-2-pentenoic acid (CAS: 10321-71-8) Primary Hazard: Corrosive (Skin/Eye Damage), Combustible Liquid RCRA Waste Code: D002 (Corrosivity), Potential D001 (if mixed with flammable solvents) Recommended Disposal Method: Thermal destruction via licensed chemical incinerator.[1][2]

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, the chemical properties must be verified to ensure the correct waste stream selection.[1] 4-Methyl-2-pentenoic acid is a branched unsaturated organic acid.[1][2] Its primary risk during handling is tissue destruction (corrosivity) rather than immediate volatility, though it is combustible.[1]

PropertyValue / ClassificationOperational Implication
CAS Number 10321-71-8Use for waste manifest verification.[1][2]
Physical State Liquid (Colorless to pale yellow)Requires secondary containment to prevent spread.[1][2]
Flash Point ~88°C - 107°C (190°F - 225°F)Combustible. Store away from heat sources.[1][2] Not D001 (Ignitable) unless mixed with solvents <60°C flash point.[1]
Corrosivity Category 1B/1C (Causes severe burns) Mandatory PPE: Neoprene/Nitrile gloves, face shield, and chemical apron.[1][2]
Solubility Slightly soluble in water; Soluble in alcoholDo not attempt simple water dilution for disposal; it may form a separate phase.[1][2]
Reactivity Incompatible with strong oxidizers and basesExothermic Risk: Violent reaction with bases; fire risk with oxidizers.[1][2]

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against lab accidents.[1] 4-Methyl-2-pentenoic acid must be isolated from incompatible waste streams immediately upon designation as waste.[1][2]

  • Storage Container: Store in glass or polyethylene (HDPE) containers.[1] Do not use metal containers (steel/aluminum) as the acid can corrode them, leading to leaks.[1]

  • Labeling: Mark container clearly with "HAZARDOUS WASTE - 4-Methyl-2-pentenoic acid." Add hazard warnings: "CORROSIVE" and "COMBUSTIBLE."[1]

  • Segregation Rules:

    • Keep Away From: Cyanides (generates HCN gas), Sulfides (generates H2S gas), and Strong Oxidizers (Peroxides, Nitrates).[1][2]

    • Do Not Mix With: Basic waste (Sodium Hydroxide, Ammonia) unless part of a controlled neutralization protocol.[1]

Disposal Procedures

Method A: Commercial Incineration (Preferred)

This is the standard, most compliant method for laboratory chemical disposal.[1] It ensures complete destruction of the organic skeleton.[1]

  • Waste Stream Designation: Classify as "Corrosive Organic Liquid."[1][3]

  • Packaging: Place the sealed primary container into a DOT-approved lab pack (typically a 5-gallon or 55-gallon drum lined with absorbent material like vermiculite).

  • Manifesting:

    • RCRA Code: D002 (Corrosivity).[1]

    • Shipping Name: UN 3265, Corrosive Liquid, Acidic, Organic, n.o.s. (4-Methyl-2-pentenoic acid).[1][2]

  • Transfer: Hand over to a licensed hazardous waste transporter for incineration at a TSDF (Treatment, Storage, and Disposal Facility).[1]

Method B: In-Lab Neutralization (Small Quantity Only)

Conditional Use: Only applicable for small spills or quantities (<100 mL) where local regulations permit bench-top treatment.[1] Do not use this for bulk waste without EHS approval.

  • Reagents: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).[1] Avoid strong bases like NaOH to prevent violent boiling.[1]
  • Protocol:

    • Dilute the acid into a larger volume of ice-water (1:10 ratio) to act as a heat sink.[1]

    • Slowly add the base while stirring. Expect fizzing (

      
       generation).[1]
      
    • Check pH with litmus paper.[1] Target pH 6–9.[1]

    • Once neutralized, the solution may still contain high COD (Chemical Oxygen Demand).[1] Check local sewer codes before drain disposal; if prohibited, dispose of the neutral salt solution as non-hazardous chemical waste.[1]

Decision Logic & Workflows

Disposal Path Decision Tree

DisposalDecision Start Waste: 4-Methyl-2-pentenoic acid CheckQty Quantity > 100 mL? Start->CheckQty CheckMix Mixed with Solvents? CheckQty->CheckMix Yes Neutralize Method B: Controlled Neutralization CheckQty->Neutralize No (Spill/Residue) FlashCheck Flash Point < 60°C? CheckMix->FlashCheck Yes CodeD002 Waste Code D002 (Corrosive) CheckMix->CodeD002 No (Pure) CodeD001 Add Waste Code D001 (Ignitable) FlashCheck->CodeD001 Yes FlashCheck->CodeD002 No Incinerate Method A: Lab Pack for Incineration Neutralize->Incinerate If Drain Disposal Prohibited CodeD001->Incinerate CodeD002->Incinerate

Figure 1: Decision logic for assigning waste codes and selecting the disposal pathway.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Avoid Vapor Inhalation) PPE 2. Don PPE (Goggles, Nitrile Gloves, Apron) Alert->PPE Contain 3. Containment (Use Sand/Vermiculite Berm) PPE->Contain Neutralize 4. Neutralization (Apply Sodium Bicarbonate) Contain->Neutralize Collect 5. Collection (Scoop into Hazardous Waste Bag) Neutralize->Collect Label 6. Label & Dispose (Tag as Corrosive Debris) Collect->Label

Figure 2: Step-by-step emergency response protocol for laboratory spills.

Regulatory Compliance (US Focus)

  • EPA Waste Codes:

    • D002: Applicable if the waste is aqueous and pH

      
       2, or if it corrodes steel.[1] Even if non-aqueous, most safety officers assign D002 to concentrated organic acids due to their destructive properties.[1]
      
    • D001: Only applicable if the specific waste mixture has a flash point

      
      .[1] Pure 4-methyl-2-pentenoic acid (FP 
      
      
      
      ) is not D001.[1][2]
  • Sewer Disposal: Strictly Prohibited. The Clean Water Act typically bans the discharge of corrosive liquids (pH < 5.[1]0) and substances that can cause interference with POTW (Publicly Owned Treatment Works) operations.[1]

  • TSCA Status: The substance is listed on the TSCA inventory.[1] Ensure any downstream disposal facility is permitted to handle TSCA-listed chemicals.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12216200, 4-Methyl-2-pentenoic acid.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002).[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Pentenoic acid, 4-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10321-71-8 Synonyms: (E,Z)-4-Methylpent-2-enoic acid, Isohexenoic acid Hazard Classification: Corrosive (Category 1B) , Combustible Liquid

Part 1: Executive Safety Summary

For Immediate Release to Laboratory Personnel

Handling 4-Methyl-2-pentenoic acid requires a shift in mindset from "routine organic reagent" to "corrosive lachrymator." While its vapor pressure is relatively low (0.052 mmHg @ 25°C), its high boiling point (203°C) and lipophilic nature mean that skin contact results in rapid, deep tissue penetration and delayed-onset chemical burns.

Critical Directive: Do not rely on odor detection as a warning property. Although described as having a "fatty, fruity, or strawberry" aroma, the olfactory fatigue threshold is reached quickly. By the time you smell it intensely, you may have already compromised the sterile field or safety boundary.

Core Risk Profile
Hazard DomainClassificationOperational Implication
Dermal/Ocular Skin Corr.[1] 1B / Eye Dam. 1 Causes irreversible tissue destruction. Splash protection is insufficient; full barrier protection is required.
Inhalation Mucous Membrane Irritant Vapors are heavy (Density ~0.96) and will pool in low areas. Fume hood use is non-negotiable.
Reactivity Acidic / Polymerization May be stabilized with Hydroquinone (HQ). Incompatible with strong oxidizers and bases.
Storage Cold Chain (0-10°C) Heat sensitive.[2] Degrades into malodorous byproducts if stored improperly.

Part 2: Personal Protective Equipment (PPE) Matrix

Glove Selection Logic
  • Standard Nitrile (4 mil): Warning: Organic acids can permeate thin nitrile in <15 minutes. Use only for "touch protection" (handling closed vessels).

  • High-Risk Glove (Butyl or Viton): Required for pouring, spill cleanup, or syringe transfers.

  • Double-Gloving Protocol: Inner layer (Latex or Nitrile) + Outer layer (Thick Nitrile or Laminate).

PPE Decision Table
Operational TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Receiving / Storage Single Nitrile (4 mil)Safety Glasses w/ Side ShieldsStandard Lab CoatN/A
Dispensing (Syringe) Double Nitrile (Outer >5 mil)Chemical GogglesLab Coat + Chemical Apron Fume Hood (Sash <18")
Open Pouring / Heating Silver Shield / Butyl Face Shield + GogglesLab Coat + Apron + Sleeve CoversFume Hood
Spill Cleanup (>10mL) Butyl Rubber (0.7 mm)Full Face Respirator (OV/AG Cartridge)Tyvek SuitFull Face Respirator

Part 3: Safety Decision Logic (Visualization)

The following diagram outlines the decision-making process for handling this compound, ensuring that safety barriers scale with risk.

SafetyLogic cluster_0 Engineering Controls Start Task Identification: 4-Methyl-2-pentenoic Acid IsSealed Is the container sealed? Start->IsSealed OpenHandling Open Handling (Weighing/Transfer) IsSealed->OpenHandling No (Active Use) Level1 LEVEL 1 PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves IsSealed->Level1 Yes (Transport/Storage) Heating Is Heat or Pressure involved? OpenHandling->Heating Level2 LEVEL 2 PPE: Fume Hood, Goggles, Double Nitrile, Apron Heating->Level2 No (Ambient Transfer) Level3 LEVEL 3 PPE: Blast Shield/Face Shield, Butyl Gloves, Sleeve Guards Heating->Level3 Yes (Reflux/Distillation)

Figure 1: Risk-stratified decision tree for PPE selection based on operational energy and exposure potential.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Engineering Controls
  • Odor Control: Verify Fume Hood face velocity is >100 fpm. This compound has a pervasive "fatty/fruity" odor that adheres to fabrics.

  • Neutralization Station: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) solution before opening the bottle. This is your immediate decon agent for tools and gloves.

  • Glassware: Use oven-dried glassware. Moisture can cause minor hydrolysis or affect stoichiometry in sensitive couplings.

Phase 2: Dispensing (The "Syringe Method")

Why this method? Pouring viscous, corrosive liquids introduces high risks of dripping and rim contamination. Positive displacement or glass syringes are superior.

  • Secure the Bottle: Clamp the reagent bottle to a ring stand inside the hood.

  • Insert Septum (Optional but Recommended): If frequent use is expected, replace the cap with a Sure-Seal™ or septum cap to limit oxygen exposure and odors.

  • Draw Reagent:

    • Use a long needle (18G) to reach the liquid without tilting the bottle.

    • Draw slowly to prevent cavitation (bubbles).

  • Transfer: Dispense directly into the reaction vessel.

    • Crucial Step: Immediately draw a small amount of inert solvent (e.g., DCM or Hexane) into the used syringe, then eject into a waste container. This prevents the plunger from seizing due to polymerization/residue.

Phase 3: Decontamination & Disposal
  • Wipe Down: Wipe the bottle threads with a dry Kimwipe, then a Kimwipe dampened with NaHCO₃ solution.

  • Waste Stream:

    • Liquid Waste: Segregate into "Organic Acid" waste streams. Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or strong bases (Exothermic reaction).

    • Solid Waste: Contaminated gloves and wipes must be double-bagged (Ziploc) before placing in the solid waste bin to contain odors.

Part 5: Emergency Response

Scenario A: Skin Contact (The "Silent Burn")

  • Immediate Action: Do not wait for pain.

  • Protocol:

    • Flush with water for 15 minutes minimum .

    • Use soap (alkaline soaps are better) to help solubilize the fatty acid.

    • Seek medical attention.[1][3][4][5] Note to Physician: Treat as a chemical burn with lipophilic properties.

Scenario B: Eye Exposure

  • Immediate Action: Use the eyewash station immediately. Hold eyelids open.

  • Timeframe: Flush for full 15 minutes. Minutes 0–2 are the critical window to prevent corneal opacity [1].

Scenario C: Spills (>10 mL)

  • Evacuate the immediate area.

  • Don PPE: Butyl gloves and respiratory protection if outside the hood.

  • Neutralize: Cover spill with Sodium Bicarbonate or Calcium Carbonate. Wait for bubbling (CO₂ release) to cease.

  • Collect: Scoop the resulting sludge into a hazardous waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12216200, 4-Methyl-2-pentenoic acid. Retrieved from [Link]

  • The Good Scents Company. 4-methyl-2-pentenoic acid General Information.[6][7] Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.